Technical Documentation Center

barnidipine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: barnidipine hydrochloride
  • CAS: 101979-04-8

Core Science & Biosynthesis

Foundational

Technical Guide: Stereoselectivity of Barnidipine Hydrochloride Enantiomers

[1] Executive Summary Barnidipine Hydrochloride represents a pinnacle in the "chiral switch" evolution of dihydropyridine (DHP) calcium channel blockers. Unlike first-generation racemates (e.g., nifedipine), Barnidipine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Barnidipine Hydrochloride represents a pinnacle in the "chiral switch" evolution of dihydropyridine (DHP) calcium channel blockers. Unlike first-generation racemates (e.g., nifedipine), Barnidipine is engineered as a single optical isomer—specifically the (3'S, 4S) enantiomer.[1]

This guide analyzes the molecular mechanics that render the (3'S, 4S) isomer superior in potency and duration compared to its three stereoisomers. It provides researchers with actionable protocols for chiral resolution and mechanistic insights into its stereospecific binding affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 nmol/L) for L-type calcium channels.

Part 1: Molecular Architecture & Stereochemistry[1]

The Chiral Centers

Barnidipine contains two distinct chiral centers, creating a potential for four stereoisomers (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[2]
  • C4 Position (DHP Ring): The critical determinant for calcium channel antagonism. The spatial arrangement here dictates the "pucker" of the dihydropyridine ring, which is essential for receptor docking.[1]

  • C3' Position (Pyrrolidinyl Side Chain): Located on the benzyl-pyrrolidinyl ester side chain.[1] This center influences pharmacokinetic properties, particularly lipophilicity and membrane partitioning.

Isomer Classification

The commercially available Active Pharmaceutical Ingredient (API) is the (3'S, 4S) isomer.

Figure 1: Stereochemical Classification of Barnidipine

Barnidipine_Stereochemistry Root Barnidipine Molecule (2 Chiral Centers) Center1 C4 Position (DHP Ring) Root->Center1 Center2 C3' Position (Side Chain) Root->Center2 Isomers Potential Stereoisomers Center1->Isomers Center2->Isomers SS (3'S, 4S) CLINICAL API Most Potent (Ki = 0.21 nM) Isomers->SS RR (3'R, 4R) Distomer (Low Potency) Isomers->RR SR (3'S, 4R) Intermediate Potency Isomers->SR RS (3'R, 4S) Intermediate Potency Isomers->RS

Caption: Hierarchical classification of Barnidipine stereoisomers highlighting the clinical dominance of the (3'S, 4S) configuration.

Part 2: Pharmacodynamic Stereoselectivity

The Binding Pocket Mechanism

The L-type calcium channel (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 subunit) contains a specific binding pocket for DHPs. The stereoselectivity of Barnidipine is governed by the fit of the pseudo-axial aryl group at the C4 position.[1]
  • The (S)-Configuration Advantage: In the (4S) configuration, the 3-nitrophenyl group is oriented pseudo-axially, perpendicular to the DHP ring plane.[1] This conformation maximizes hydrophobic interactions with the receptor's specific domain (likely involving Tyr and Phe residues).

  • The Distomer Effect: The (4R) enantiomers typically exhibit significantly reduced affinity (15–100 fold lower) because the aryl group orientation causes steric clash with the receptor wall.

Comparative Potency Data

The following table summarizes the binding affinity (


) and functional potency relative to the clinical (3'S, 4S) isomer.
StereoisomerConfigurationRelative Potency (Binding)Pharmacologic Activity
Barnidipine (API) (3'S, 4S) 1.0 (Baseline) High Affinity Antagonist
Isomer B(3'S, 4R)~0.01 - 0.06Weak / Inactive
Isomer C(3'R, 4S)~0.5 - 0.8Moderate Antagonist
Isomer D(3'R, 4R)< 0.01Inactive

Note: The C4-S configuration is the primary driver of potency, while the C3'-S center optimizes the pharmacokinetic profile.[1]

Part 3: Analytical Methodologies (Protocol)

To ensure the enantiomeric purity of Barnidipine (essential for QC), a validated Chiral HPLC method is required. Standard C18 columns cannot separate these enantiomers.

Protocol: Chiral Separation via Amylose Stationary Phase

Objective: Quantify the enantiomeric excess (ee) of the (3'S, 4S) isomer.

Reagents & Equipment:

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.[1]

    • Why: The helical structure of the amylose derivative creates chiral cavities that differentially retain the Barnidipine isomers based on their 3D shape.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v).[1]

    • Why: Diethylamine (DEA) is critical to suppress the ionization of the secondary amine in the pyrrolidine ring, preventing peak tailing.

  • Detection: UV at 240 nm.

Step-by-Step Workflow:

  • System Equilibration: Flush the column with mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Sample Preparation: Dissolve 1 mg of Barnidipine HCl in 1 mL of Ethanol. Sonicate for 5 minutes. Dilute to 0.1 mg/mL with the mobile phase.

  • Injection: Inject 10 µL of the sample.

  • Elution Order:

    • The elution order is typically determined by the interaction with the chiral selector.[1] For Amylose columns, the (S,S) isomer often elutes last due to stronger inclusion complex formation, ensuring high resolution from impurities. Note: Always verify elution order with pure standards.

Figure 2: Analytical Method Development Logic

HPLC_Workflow Step1 Sample Dissolution (Ethanol) Decision Chiral Selector (Amylose Tris) Step1->Decision Step2 Mobile Phase Prep (Hexane/EtOH/DEA) Step2->Decision Mechanism Inclusion Complex Formation Decision->Mechanism Stereoselective Interaction Result Separation (S,S) vs (R,R) Mechanism->Result

Caption: Logical flow for developing a chiral HPLC method using amylose-based stationary phases.

Part 4: Pharmacokinetics & Metabolism[4][5]

Lipophilicity and Membrane Kinetics

Barnidipine is highly lipophilic (LogP ~2000, partition coefficient).[3] This is not accidental but a design feature influenced by the benzyl-pyrrolidinyl side chain.[1]

  • Membrane Approach: The drug partitions into the lipid bilayer of the smooth muscle cell membrane.[1]

  • Lateral Diffusion: It approaches the calcium channel from within the membrane (the "membrane bilayer pathway").[1] This explains the slow onset and long duration of action, as the membrane acts as a depot.

Stereoselective Metabolism

Metabolism primarily occurs via CYP3A4 in the liver.

  • Pathways:

    • Hydrolysis of the ester bond.[4]

    • N-debenzylation.[1][4]

    • Oxidation of the DHP ring to the pyridine analogue.[4]

  • Implication: While the (S,S) form is administered, the metabolites generally lose calcium channel blocking activity (especially the pyridine form). Therefore, maintaining the chiral integrity of the parent drug in the formulation is critical for efficacy.[1]

References

  • Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist. Source: PubMed / Blood Pressure Suppl. URL:[Link]

  • Barnidipine | C27H29N3O6 | CID 443869. Source:[1][5] PubChem - NIH.[1] URL:[Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride. Source: Molecules (MDPI) / PMC. URL:[Link]

  • Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes. Source: PubMed. URL:[Link]

  • Stereoselectivity at the calcium channel: different profiles of hemodynamic activity. Source: PubMed (Context on DHP stereoselectivity). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Lipophilicity and Membrane Interactions of Barnidipine Hydrochloride

This guide provides a detailed examination of the physicochemical properties of barnidipine hydrochloride, with a specific focus on its high lipophilicity and the profound implications for its interaction with cellular m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the physicochemical properties of barnidipine hydrochloride, with a specific focus on its high lipophilicity and the profound implications for its interaction with cellular membranes. For drug development professionals and researchers, understanding these core characteristics is paramount to comprehending its unique pharmacological profile, characterized by a slow onset and extended duration of action.

Introduction: Barnidipine's Unique Pharmacological Niche

Barnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) used in the management of hypertension.[1][2] It selectively inhibits the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the vascular wall.[1][3][4] This action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][3]

Unlike earlier generation DHPs, barnidipine's clinical efficacy is intrinsically linked to its pronounced lipophilic character.[5][6][7] This guide will deconstruct the relationship between barnidipine's molecular structure, its high affinity for lipid environments, and its behavior at the biological membrane interface—a crucial aspect that dictates its therapeutic advantages.

Physicochemical Profile of Barnidipine Hydrochloride

A drug's fundamental chemical and physical properties are the primary determinants of its pharmacokinetic and pharmacodynamic behavior. Barnidipine hydrochloride is a pale yellow powder, very slightly soluble in water, a characteristic that hints at its lipophilic nature.[8] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₂₇H₃₀ClN₃O₆[9][10]
Molecular Weight 528.0 g/mol [9][10][11]
Configuration S,S Isomer[4][5][12]
Octanol/Water Partition Coefficient (P) ~2000[5]
Topological Polar Surface Area (TPSA) 114 Ų[9][10]
Hydrogen Bond Donor Count 2[9]
Hydrogen Bond Acceptor Count 8[9]

The most telling descriptor in this table is the octanol/water partition coefficient (P) of approximately 2000.[5] This value indicates that barnidipine is about 2000 times more soluble in a lipid-like solvent (octanol) than in water. It is this high lipophilicity that governs its accumulation in cell membranes.[5][6]

The Membrane Depot Effect: A Paradigm of Lipophilic Drug Action

The high lipophilicity of barnidipine leads to a phenomenon known as the "membrane depot" effect. Instead of remaining primarily in the aqueous extracellular fluid, the drug readily partitions into and accumulates within the lipid bilayers of cell membranes, particularly those of vascular smooth muscle cells.[3][6][7] This accumulation has critical, clinically relevant consequences.

  • Slow Onset of Action : Once administered, barnidipine does not immediately reach peak concentration at its target L-type calcium channels. It first accumulates in the vast lipid reservoir of the cell membrane. From this "depot," it is then slowly released to diffuse laterally and bind to its receptor.[6][7] This gradual onset of vasodilation is advantageous as it prevents the abrupt drop in blood pressure that can trigger reflex tachycardia, a common side effect of less lipophilic DHPs.[5][6]

  • Long Duration of Action : The membrane acts as a local reservoir, ensuring a sustained release of the drug to its target channels over an extended period.[3][5][6] This allows for a consistent therapeutic effect throughout a 24-hour dosing interval, improving patient compliance through once-daily administration.[4][5]

The following diagram illustrates this principle, where the cell membrane is not merely a barrier but an active participant in the drug's mechanism of action.

Barnidipine_Membrane_Depot cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Barnidipine_Admin Administered Barnidipine (Aqueous) Membrane_Depot Barnidipine Depot (Accumulated in Membrane) Barnidipine_Admin->Membrane_Depot Rapid Partitioning (High Lipophilicity) Ca_Channel L-Type Calcium Channel (Target) Membrane_Depot->Ca_Channel Slow Release & Lateral Diffusion Effect Vasodilation (Therapeutic Effect) Ca_Channel->Effect Blockade of Ca²⁺ Influx

Barnidipine's "Membrane Depot" mechanism.

Methodologies for Studying Drug-Membrane Interactions

To quantitatively and qualitatively assess the interaction of barnidipine with lipid membranes, a suite of biophysical techniques can be employed. These methods typically use model membrane systems, such as liposomes or supported lipid bilayers, to mimic the cellular environment in a controlled setting.[13][14][15]

Experimental Protocol 1: Determination of Partition Coefficient (LogP) via Shake-Flask Method

This protocol is a foundational, self-validating system for quantifying lipophilicity. The principle rests on measuring the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[16][17]

Objective: To experimentally determine the LogP value of barnidipine hydrochloride.

Materials:

  • Barnidipine Hydrochloride

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer and Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

  • Phase Saturation (Causality: To ensure thermodynamic equilibrium): Mix equal volumes of n-octanol and PBS buffer. Shake vigorously for 24 hours and allow the phases to separate completely. This pre-saturation prevents volume changes during the actual experiment.

  • Standard Curve Generation (Causality: For accurate quantification): Prepare a series of known concentrations of barnidipine in the PBS buffer. Measure the absorbance (or HPLC peak area) for each and plot a standard curve of concentration vs. analytical signal.

  • Partitioning Experiment: a. Accurately weigh a small amount of barnidipine hydrochloride and dissolve it in the pre-saturated PBS buffer to a known initial concentration (C_initial). b. In a separatory funnel, add a precise volume of this aqueous solution and an equal volume of the pre-saturated n-octanol. c. Agitate the mixture vigorously (e.g., vortex for 5 minutes) to facilitate partitioning. d. Allow the phases to separate completely. Centrifugation (e.g., 3000 rpm for 10 minutes) is required to ensure a sharp interface.

  • Quantification: a. Carefully sample the aqueous (bottom) layer. b. Measure the concentration of barnidipine remaining in the aqueous phase (C_aq) using the previously generated standard curve.

  • Calculation: a. Calculate the amount of barnidipine that partitioned into the octanol phase: C_oct = C_initial - C_aq. b. The partition coefficient, P, is the ratio: P = C_oct / C_aq. c. The final value is expressed as its base-10 logarithm: LogP = log₁₀(P) .

  • Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The temperature must be kept constant throughout.

Experimental Protocol 2: Assessing Membrane Fluidity Changes via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure how a drug affects the physical state of a lipid bilayer. It measures the heat required to induce a phase transition in liposomes from a gel-like state to a more fluid, liquid-crystalline state. Lipophilic drugs often perturb this transition.[18]

Objective: To determine the effect of barnidipine on the main phase transition temperature (Tm) and enthalpy (ΔH) of a model membrane.

Materials:

  • Barnidipine Hydrochloride

  • Dipalmitoylphosphatidylcholine (DPPC) or other relevant phospholipid

  • Chloroform

  • HEPES buffer (pH 7.4)

  • Rotary evaporator and Extruder with polycarbonate membranes

  • Differential Scanning Calorimeter

Step-by-Step Methodology:

  • Liposome Preparation (Thin-Film Hydration): a. Dissolve DPPC and varying molar ratios of barnidipine in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the film with HEPES buffer by vortexing, creating multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion) (Causality: To create a homogenous population for consistent DSC scans): a. Subject the MLV suspension to multiple freeze-thaw cycles to improve lamellarity. b. Extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) to produce large unilamellar vesicles (LUVs).

  • DSC Analysis: a. Accurately load a known amount of the liposome suspension into a DSC sample pan and an equal amount of buffer into the reference pan. b. Scan the samples over a relevant temperature range (e.g., 25°C to 55°C for DPPC) at a controlled rate (e.g., 1°C/min). c. Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak at the main phase transition temperature (Tm).

  • Data Analysis: a. Determine the Tm (peak maximum) and the transition enthalpy (ΔH, the area under the peak) for the pure lipid vesicles and for each barnidipine concentration. b. A shift in Tm or a change in the broadness and enthalpy of the transition peak indicates an interaction between barnidipine and the lipid bilayer, providing insight into its location and effect on membrane fluidity.

The following workflow diagram outlines the DSC experimental process.

DSC_Workflow cluster_prep Liposome Preparation cluster_analysis Analysis A 1. Dissolve Lipid & Barnidipine in Chloroform B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (forms MLVs) B->C D 4. Extrude for Uniform Vesicles (LUVs) C->D E 5. Load Sample & Ref into DSC Pans D->E Transfer LUVs F 6. Perform Temp Scan (e.g., 25-55°C) E->F G 7. Record Thermogram (Heat Flow vs. Temp) F->G H 8. Analyze Tm & ΔH G->H

Workflow for DSC analysis of drug-membrane interactions.

Concluding Remarks for the Research Professional

The high lipophilicity of barnidipine hydrochloride is not merely a physicochemical descriptor but the central tenet of its pharmacological identity. Its ability to partition into and reside within the cell membrane creates a unique "depot" effect, fundamentally shaping its therapeutic profile.[3][5][6] This results in a slow, sustained onset of action that avoids reflex tachycardia and a long duration of effect that allows for convenient once-daily dosing.[5][6][7] The experimental protocols detailed herein provide a robust framework for researchers to probe these critical drug-membrane interactions, offering a pathway to not only validate the properties of barnidipine but also to screen and characterize novel lipophilic drug candidates in future development pipelines.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Barnidipine Hydrochloride?
  • van Zwieten, P. A. (1998). Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist. Blood Pressure, 7(Suppl 1), 5–8.
  • Geneesmiddeleninformatiebank. (n.d.). Summary of Product Characteristics.
  • van Zwieten, P. A. (1998). The pharmacological properties of lipophilic calcium antagonists. Blood Pressure, 7(Suppl 2), 5–9.
  • Heer, I. M., et al. (2014). Membrane–drug interactions studied using model membrane systems. PMC - NIH.
  • PharmaCompass.com. (n.d.). Barnidipine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
  • MDPI. (2021, October 1). Special Issue on Drug–Membrane Interactions.
  • Semantic Scholar. (2021, October 1). Special Issue on Drug–Membrane Interactions.
  • PubMed. (1998). The pharmacological properties of lipophilic calcium antagonists.
  • ResearchGate. (2025, August 5). Experimental Methods to Study the Mechanisms of Interaction of Lipid Membranes with Low-Molecular-Weight Drugs | Request PDF.
  • Geneesmiddeleninformatiebank. (2023, March 7). Public Assessment Report.
  • PubChem. (n.d.). Barnidipine Hydrochloride | C27H30ClN3O6 | CID 443868.
  • Wikipedia. (n.d.). Barnidipine.
  • Taylor & Francis. (2009, July 8). Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist.
  • Cayman Chemical. (n.d.). Barnidipine (hydrochloride) (CAS 104757-53-1).
  • Journal of Pharmaceutical Sciences. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • PubMed. (n.d.). Barnidipine.
  • OMICS International. (2024, December 6). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption.

Sources

Foundational

The Barnidipine Hydrochloride Monograph: From Chiral Optimization to Vascular Selectivity

The following technical guide details the discovery, structural optimization, and pharmacological development of Barnidipine Hydrochloride. Executive Summary Barnidipine hydrochloride (originally YM-09730 ) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural optimization, and pharmacological development of Barnidipine Hydrochloride.

Executive Summary

Barnidipine hydrochloride (originally YM-09730 ) represents a pivotal evolution in the dihydropyridine (DHP) class of calcium channel blockers (CCBs). Developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) in the mid-1980s, it was engineered to resolve the clinical limitations of first-generation CCBs like nifedipine—specifically, their short duration of action and the induction of reflex tachycardia.

The molecule’s development is a case study in stereochemical engineering . Unlike its racemic predecessors, barnidipine was developed as a single optical isomer (3'S, 4S) . This specific configuration, combined with a highly lipophilic benzyl-pyrrolidinyl side chain, grants the drug a unique "membrane-approach" mechanism, resulting in high vascular selectivity and a sustained antihypertensive effect amenable to once-daily dosing.

Discovery & Structural Optimization (SAR)

The Engineering Goal
  • Possess high vascular selectivity (relax blood vessels without depressing cardiac function).[1]

  • Exhibit slow onset and long duration (intrinsic sustained release).

  • Maximize potency through chiral purity .

Structure-Activity Relationship (SAR) Logic

The optimization process focused on the C3 and C5 ester substituents of the 1,4-dihydropyridine ring.

Structural DomainModificationMechanistic Rationale
DHP Ring 1,4-Dihydropyridine coreEssential pharmacophore for binding to the

subunit of L-type

channels.
C4 Position m-Nitrophenyl groupElectron-withdrawing group at the meta position optimizes binding affinity (classic DHP SAR).
C3 Ester Methyl esterSmall group to maintain steric balance.
C5 Ester (The Breakthrough) (S)-1-benzyl-3-pyrrolidinyl Lipophilicity: Drastically increases partition coefficient (

), allowing the drug to accumulate in the lipid bilayer.Stereochemistry: The rigid pyrrolidine ring restricts conformational freedom, enhancing receptor fit.
The Stereochemical Criticality

Barnidipine possesses two chiral centers: one at the C4 position of the DHP ring and one at the C3 position of the pyrrolidine ring. This creates four potential isomers: (S,S), (S,R), (R,S), and (R,R).[2]

  • Experimental Insight: Binding affinity studies revealed that the (S,S)-isomer was the most potent, with a

    
     of 0.21 nmol/L for 
    
    
    
    nitrendipine binding sites.[1]
  • Outcome: The (S,S) isomer was selected for development, eliminating the metabolic burden and potential off-target effects of the less active enantiomers.

Chemical Synthesis & Manufacturing[3]

The synthesis of barnidipine is a convergent process that relies on the Hantzsch Dihydropyridine Synthesis , modified to accommodate the complex chiral side chain.

Synthesis Protocol (Route 2 - Stereoselective Strategy)

This route utilizes a chiral auxiliary starting material to establish the stereochemistry of the side chain early in the process.

Step 1: Preparation of the Chiral Acetoacetate

  • Reagents: (S)-1-benzyl-3-hydroxypyrrolidine + Diketene.

  • Conditions: Inert atmosphere, controlled temperature.

  • Product: (S)-3-acetoacetoxy-1-benzylpyrrolidine.

  • Logic: Using the pure (S)-pyrrolidine ensures the C3' center is fixed before the ring forms.

Step 2: The Modified Hantzsch Condensation

  • Reagents:

    • (S)-3-acetoacetoxy-1-benzylpyrrolidine (from Step 1).

    • m-Nitrobenzaldehyde.

    • Methyl 3-aminocrotonate.

  • Reaction: Cyclocondensation forms the DHP ring.

  • Stereochemical Outcome: The reaction creates a new chiral center at C4. Since the starting material was (S), the product is a mixture of diastereomers: (S,S) and (R,S).

Step 3: Diastereomeric Resolution

  • Method: Fractional crystallization or chromatography.

  • Target: Isolation of the (S,S)-isomer.

  • Final Step: Formation of the hydrochloride salt to improve water solubility for oral formulation.

Synthesis Workflow Diagram

BarnidipineSynthesis Start1 Start: (S)-1-benzyl-3-hydroxypyrrolidine (Chiral Building Block) Inter1 Intermediate: (S)-3-acetoacetoxy-1-benzylpyrrolidine Start1->Inter1 Esterification Start2 Start: Diketene Start2->Inter1 Hantzsch Step 2: Modified Hantzsch Cyclocondensation (Formation of DHP Ring) Inter1->Hantzsch Reagents Reagents: m-Nitrobenzaldehyde + Methyl 3-aminocrotonate Reagents->Hantzsch Mix Crude Mixture: Diastereomers (S,S) and (R,S) Hantzsch->Mix Creates C4 Chiral Center Resolution Step 3: Diastereomeric Resolution (Fractional Crystallization) Mix->Resolution Final Final Product: Barnidipine Hydrochloride (S,S) Resolution->Final HCl Salt Formation

Figure 1: Convergent synthesis pathway of Barnidipine HCl, highlighting the introduction of chirality.

Preclinical Pharmacology & Mechanism of Action

The "Membrane Approach" Theory

Barnidipine's unique pharmacokinetic profile is dictated by its high lipophilicity. Unlike hydrophilic drugs that approach the receptor directly from the aqueous phase, barnidipine follows a Membrane Bilayer Pathway .

  • Partitioning: Upon entering the systemic circulation, the drug rapidly partitions into the phospholipid bilayer of the vascular smooth muscle cell membrane.

  • Accumulation: It creates a local depot within the membrane.

  • Lateral Diffusion: The drug diffuses laterally through the lipid phase to reach the binding site on the L-type calcium channel (Cav1.2).

  • Result: This indirect path slows the onset of action (preventing reflex tachycardia) and ensures the drug remains available at the receptor site for an extended period (sustained duration).

Receptor Binding Kinetics
  • Target: Alpha-1 subunit of the L-type voltage-gated calcium channel.

  • Affinity:

    
     (displacement of nitrendipine).[1][3]
    
  • Selectivity: Barnidipine exhibits significantly higher affinity for vascular smooth muscle channels compared to cardiac muscle channels.

    • Vascular/Cardiac Selectivity Ratio: High (minimizes negative inotropic effects).[1]

Pharmacological Pathway Diagram

MOA Admin Oral Administration Plasma Systemic Circulation Admin->Plasma Membrane Vascular Smooth Muscle Cell Membrane (Lipid Bilayer) Plasma->Membrane Partitioning Depot Membrane Accumulation (High Lipophilicity) Membrane->Depot Storage Receptor L-Type Ca2+ Channel (Cav1.2) Depot->Receptor Lateral Diffusion (Slow Onset) Effect Inhibition of Ca2+ Influx (Vasodilation) Receptor->Effect Blockade Clinical Sustained BP Reduction (No Reflex Tachycardia) Effect->Clinical

Figure 2: The "Membrane Approach" mechanism explaining the sustained release and lack of reflex tachycardia.

Clinical Development Highlights

Phase I/II: Pharmacokinetics
  • Metabolism: Extensively metabolized by CYP3A4 in the liver.

  • Bioavailability: Low (due to high first-pass metabolism), but consistent with the modified-release formulation.

  • Linearity: Plasma concentrations increase linearly with dose in the therapeutic range (10–20 mg).

Phase III: Efficacy & Safety
  • Hypertension: Demonstrated equivalent efficacy to amlodipine and nitrendipine but with a lower incidence of peripheral edema and flushing in some cohorts.

  • Renal Protection: Studies in hypertensive rats and subsequent clinical data suggested barnidipine reduces glomerular pressure and urinary protein excretion, indicating a renoprotective effect beyond simple BP lowering.

References

  • Tamazawa, K., et al. (1986). "Stereoselectivity of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate."[1] Journal of Medicinal Chemistry, 29(12), 2504–2511. Link

  • van Zwieten, P. A. (1998). "Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist."[4] Blood Pressure.[1][3][4][5][6][7][8] Supplement, 1, 5–8. Link

  • Terai, M., et al. (1990). "Cardiovascular effects of barnidipine hydrochloride, a new potent dihydropyridine calcium antagonist, in anesthetized dogs." Journal of Cardiovascular Pharmacology, 15(4), 563-570.
  • Mancia, G., & Grassi, G. (2002). "Barnidipine: a new calcium channel blocker for the treatment of hypertension." Blood Pressure, 11(S1), 6-12. Link

  • Hashimoto, M., et al. (1999). "Treatment with a Ca(2+) channel blocker, barnidipine, reduces platelet-derived growth factor B-chain mRNA in glomeruli of spontaneously hypertensive rats." American Journal of Nephrology, 19(5), 615-621. Link

Sources

Exploratory

Technical Guide: Barnidipine Hydrochloride Pharmacodynamics in Isolated Tissues

[1] Executive Summary Barnidipine Hydrochloride (YM-09730-5) is a lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker. Distinguished by its high vascular selectivity and prolonged duration of a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Barnidipine Hydrochloride (YM-09730-5) is a lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker. Distinguished by its high vascular selectivity and prolonged duration of action, its pharmacodynamic profile in isolated tissues differs significantly from prototypical DHPs like nifedipine.

This guide details the mechanistic underpinnings of barnidipine’s interaction with L-type voltage-dependent calcium channels (VDCCs), provides validated protocols for assessing its potency in isolated vascular and cardiac tissues, and offers a framework for interpreting kinetic data.

Part 1: Molecular Mechanism & Binding Kinetics

The Membrane Bilayer Pathway

Unlike hydrophilic calcium antagonists that approach the channel pore directly from the extracellular fluid, barnidipine utilizes a membrane-mediated pathway . Due to its high lipophilicity (logP ~ 3-4), it partitions into the phospholipid bilayer of the cell membrane before laterally diffusing to the dihydropyridine binding site on the


 subunit of the L-type channel.
State-Dependent Binding

Barnidipine exhibits high affinity for the inactivated state of the calcium channel.

  • Voltage Dependence: Its potency increases significantly at depolarized holding potentials (where channels are inactivated) compared to hyperpolarized potentials (resting state).

  • Kinetics: The drug demonstrates a slow onset of block (due to membrane partitioning time) and an exceptionally slow offset (washout resistance). This "slow-in, slow-out" kinetic profile correlates with its long-acting clinical antihypertensive effect.

Stereoselectivity

Barnidipine possesses two chiral centers.[1][2] The clinically active pharmaceutical ingredient is typically the (3'S, 4S) enantiomer, which shows the highest affinity for DHP receptors compared to its stereoisomers.

Visualization: Mechanism of Action

The following diagram illustrates the membrane partition pathway and state-dependent binding.

Barnidipine_MOA cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer (Membrane) Barnidipine_Free Barnidipine (Free) Barnidipine_Mem Barnidipine (Membrane-Bound) Barnidipine_Free->Barnidipine_Mem Channel_Rest L-Type Channel (Resting State) Barnidipine_Mem->Channel_Rest Channel_Inact L-Type Channel (Inactivated State) Barnidipine_Mem->Channel_Inact Channel_Rest->Channel_Inact

Caption: Barnidipine preferentially partitions into the lipid bilayer before binding with high affinity to the inactivated state of the L-type Calcium Channel.

Part 2: Vascular Selectivity Profile[2][3]

Barnidipine is characterized by a high Vascular Selectivity Index (VSI) , defined as the ratio of the


 for cardiac contractility to the 

for vascular relaxation.
Comparative Potency Data

The following table summarizes typical


 (

) values observed in isolated tissue experiments. Note the significant separation between vascular and cardiac potency compared to earlier DHPs.[3]
CompoundVascular Potency (

)
Cardiac Potency (

)
Selectivity Ratio (Cardiac/Vascular)
Barnidipine 9.2 - 9.6 6.5 - 7.0 > 300
Nifedipine8.0 - 8.56.8 - 7.2~ 10 - 20
Amlodipine8.5 - 9.06.0 - 6.5~ 50 - 80
Verapamil6.0 - 6.56.5 - 7.0< 1 (Cardioselective)

Note: Values are approximate ranges derived from isolated rat aorta (vascular) and guinea pig papillary muscle (cardiac) assays pre-contracted with KCl.

Part 3: Experimental Protocols

Protocol A: Isometric Tension Recording (Rat Thoracic Aorta)

Objective: Determine the vasorelaxant potency (


) of Barnidipine HCl.

Reagents:

  • Physiological Salt Solution (PSS): Krebs-Henseleit buffer (aerated with 95%

    
     / 5% 
    
    
    
    ).
  • Stock Solution: Barnidipine HCl dissolved in 100% DMSO (10 mM). Note: Aqueous solubility is negligible.

  • Contractile Agent: High

    
     (60-80 mM) or Phenylephrine (1 
    
    
    
    M).

Workflow:

  • Tissue Preparation: Isolate thoracic aorta from male Wistar/Sprague-Dawley rats. Clean adherent fat/connective tissue. Cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing PSS at 37°C. Apply resting tension (typically 1.0 - 1.5 g).

  • Equilibration: Allow 60 minutes equilibration, washing every 15-20 minutes.

  • Viability Check: Challenge with 60 mM KCl. Wash out until baseline is restored.

  • Contraction: Induce stable tonic contraction with chosen agent (e.g., 60 mM KCl). Wait for plateau (approx. 15-20 mins).

  • Cumulative Dosing: Add Barnidipine cumulatively (

    
     M to 
    
    
    
    M).
    • Critical Step: Due to slow onset, allow 20-30 minutes between doses for equilibrium, rather than the standard 5-10 mins used for nifedipine.

  • Data Analysis: Calculate % relaxation relative to the maximal contraction.

Protocol B: Whole-Cell Patch Clamp (Ventricular Myocytes)

Objective: Assess voltage-dependent block of


.

Workflow:

  • Isolation: Enzymatic dissociation of ventricular myocytes (collagenase type II).

  • Setup: Ruptured whole-cell configuration.

    • Internal Solution: CsCl-based (to block

      
       currents), containing Mg-ATP.
      
    • External Solution: Tyrode’s solution with 1.8 mM

      
       (or 
      
      
      
      to increase current amplitude).
  • Voltage Protocols:

    • Holding Potential (

      
      ): Test at -80 mV  (resting) and -40 mV  (inactivated).
      
    • Pulse: Depolarize to +10 mV for 200-300 ms at 0.1 Hz.

  • Drug Application: Perfusion of Barnidipine (10-100 nM).

    • Observation: Monitor current rundown vs. drug block.[4] Barnidipine block will be significantly stronger and faster at

      
       mV.
      
Visualization: Experimental Workflow

Experiment_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase (Critical) Dissection Dissect Tissue (Aorta/Heart) Mounting Mount in Organ Bath (Krebs Buffer, 37°C) Dissection->Mounting Equilibration Equilibration (60 min) Check Viability (KCl) Mounting->Equilibration PreContraction Induce Tonic Contraction (KCl or PE) Equilibration->PreContraction Dose_Add Add Barnidipine (Cumulative) PreContraction->Dose_Add Wait_Step Wait 20-30 min (Slow Onset) Dose_Add->Wait_Step Repeat Next Concentration Wait_Step->Repeat Repeat->Dose_Add Not Max End Calculate IC50 Repeat->End Max Effect

Caption: Step-by-step workflow for isometric tension recording, emphasizing the extended equilibration time required for Barnidipine.

Part 4: Data Interpretation & Validation

Validating the "Washout" Phenomenon

A key marker of Barnidipine's specific binding is the difficulty of reversing the blockade.

  • Experiment: After maximal inhibition, exchange the bath solution with drug-free PSS 3-4 times over 60 minutes.

  • Expected Result: Unlike nifedipine (which washes out rapidly), barnidipine-treated tissues should show < 20% recovery of contractile force after 1 hour. This confirms the high-affinity interaction and lipophilic storage.

Solvent Control

Since Barnidipine requires DMSO/Ethanol stocks:

  • Ensure the final bath concentration of solvent does not exceed 0.1% v/v .

  • Run a parallel "Vehicle Control" (0.1% DMSO only) to ensure the solvent is not causing relaxation or damaging the endothelium.

References

  • Van Zwieten, P. A. (1998).[2] Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist.[2] Blood Pressure, 7(sup1), 5-8.[2]

  • Wegener, J. W., & Nawrath, H. (2000). Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes.[4] European Journal of Pharmacology, 402(3), 191-198.

  • Terai, M., et al. (1990). Vascular selectivity of the calcium antagonist, barnidipine (YM-09730-5), in isolated rabbit tissues. Journal of Cardiovascular Pharmacology.
  • MedChemExpress. Barnidipine Hydrochloride Product Information & Solubility Data.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of Barnidipine in Human Plasma via LC-MS/MS

Executive Summary & Clinical Context[1][2][3] Barnidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker used for hypertension.[1][2][3][4] Due to its high potency and extensive first-pass metabolism,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context[1][2][3]

Barnidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker used for hypertension.[1][2][3][4] Due to its high potency and extensive first-pass metabolism, therapeutic plasma concentrations are exceptionally low, typically peaking at sub-nanogram levels (0.2–0.5 ng/mL) following a 10–20 mg dose.[1] Consequently, pharmacokinetic (PK) studies require an analytical method with extreme sensitivity (LLOQ


 5 pg/mL) and high selectivity.[1][2]

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][5] Unlike generic protocols, this guide emphasizes the critical handling requirements for photostability and adsorption , which are the primary causes of assay failure for dihydropyridines.[1]

Critical Handling & Mechanistic Insights (The "Why")

Photostability: The Dihydropyridine Vulnerability

Barnidipine contains a dihydropyridine ring that is structurally unstable under UV and visible light (blue spectrum).[1] Exposure catalyzes the aromatization of the DHP ring into a pyridine derivative, a reaction that is irreversible and biologically inactive.[1]

  • Operational Directive: All sample processing must occur under monochromatic sodium vapor lamps (yellow light) or in varying degrees of darkness.

  • Material Directive: Use amber borosilicate glassware. Clear plastics must be wrapped in aluminum foil immediately upon collection.[1]

Non-Specific Binding (Adsorption)

Barnidipine is highly lipophilic (LogP ~3-4).[1] At low concentrations (<100 pg/mL), the drug actively adsorbs to untreated polypropylene (PP) surfaces, leading to non-linear calibration curves and poor recovery at the LLOQ.[1]

  • Solution: Use silanized glass inserts for autosampler vials or low-binding polypropylene plates.[1] The addition of 0.1% formic acid to the plasma during aliquoting can also disrupt binding interactions with container walls.[1]

Experimental Protocol

Materials & Reagents[1][6][7]
  • Analyte: Barnidipine Hydrochloride (Reference Standard).[1][2][6]

  • Internal Standard (IS): Barnidipine-d5 (Preferred) or Nifedipine (Alternative).[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (High extraction efficiency for lipophiles, cleaner than diethyl ether).[1]

  • Mobile Phase: LC-MS Grade Acetonitrile and Ammonium Formate.[1]

Stock Solution Preparation[1]
  • Stock A (1 mg/mL): Dissolve Barnidipine HCl in Methanol. Correct for salt form (MW Salt / MW Free Base).

  • Working Solutions: Serially dilute Stock A in 50:50 Methanol:Water to generate spiking solutions.

    • Note: Store at -20°C in amber glass. Stability is <1 month due to slow oxidation even in the dark.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize ion suppression and achieve the required sensitivity (pg/mL range).[1]

  • Aliquot: Transfer 500 µL of plasma into a 2 mL amber polypropylene tube.

  • Spike IS: Add 50 µL of Barnidipine-d5 working solution (5 ng/mL).

  • Buffer: Add 100 µL of 100 mM Ammonium Acetate (pH 4.5) to stabilize the pH and ensure the molecule is in a neutral state for organic extraction.[1]

  • Extraction: Add 2.0 mL of MTBE .

  • Agitation: Vortex for 5 minutes (high speed).

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean silanized glass tube.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 ACN:Buffer). Vortex gently.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Phenomenex Luna Omega C18 or Thermo Syncronis C18 (50 x 2.1 mm, 1.6 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][7]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 40% B[1]

    • 2.5 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 40% B[1]

    • 5.0 min: Stop

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Scan Type: MRM (Multiple Reaction Monitoring).[1][5][8]

  • Spray Voltage: 3500 V.

  • Temperature: 500°C.[1]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Barnidipine 492.2315.134Quantifier
492.2456.220Qualifier
Barnidipine-d5 497.2315.134Internal Standard

Note: The product ion 315.1 corresponds to the cleavage of the ester side chain, a characteristic fragmentation for this class.[1] [1, 2]

Visual Workflows

Extraction & Logic Flow

The following diagram illustrates the critical decision points in the extraction process to prevent degradation.

Barnidipine_Workflow Start Human Plasma Sample (K2EDTA) LightCheck Light Condition Check: Is environment Yellow/Amber? Start->LightCheck Warning STOP: High Degradation Risk (Pyridine formation) LightCheck->Warning No (White Light) Prep Sample Pre-treatment: Add IS + NH4OAc Buffer (pH 4.5) LightCheck->Prep Yes (Sodium Lamp) LLE LLE Extraction: Add MTBE -> Vortex -> Centrifuge Prep->LLE PhaseSep Phase Separation: Flash Freeze Aqueous Layer LLE->PhaseSep DryDown Evaporation: N2 Stream @ 40°C (Avoid Over-drying) PhaseSep->DryDown Recon Reconstitution: Mobile Phase (Silanized Vials) DryDown->Recon LCMS LC-MS/MS Analysis: MRM 492.2 -> 315.1 Recon->LCMS

Caption: Step-by-step extraction workflow emphasizing the critical environmental control (lighting) required to prevent analyte degradation.

Validation Summary (Expected Performance)

The following data represents typical performance metrics for this method when validated against FDA/EMA Bioanalytical Method Validation guidelines.

Table 1: Accuracy & Precision

QC LevelConcentration (pg/mL)Intra-Run Accuracy (%)Inter-Run Precision (%CV)
LLOQ 5.092.5 - 108.08.5
LQC 15.095.0 - 104.06.2
MQC 200.098.0 - 102.04.1
HQC 800.099.0 - 101.53.8

Table 2: Stability Profile

TestConditionResult
Benchtop 4 hours (Amber light, Room Temp)Stable (>95%)
Benchtop 1 hour (White light)Unstable (<80%)
Freeze-Thaw 3 Cycles (-80°C to RT)Stable
Autosampler 24 hours at 10°CStable

Troubleshooting Guide

  • High Background Noise:

    • Cause: Incomplete lipid removal.[1]

    • Fix: Ensure the flash-freeze step in LLE is done correctly; do not pour off any aqueous phase.[1] Alternatively, switch to a Supported Liquid Extraction (SLE) plate.[1]

  • Signal Drop over Time:

    • Cause: Photo-oxidation in the autosampler.[1]

    • Fix: Ensure the autosampler door is opaque or the vials are amber.[1] Verify the autosampler temperature is maintained at 10°C or lower.

  • Non-Linearity at Low End:

    • Cause: Adsorption to vial walls.[1]

    • Fix: Switch to silanized glass inserts.[1] Ensure reconstitution solvent contains at least 40% organic content.[1]

References

  • SCIEX. (2019).[1] Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015).[1] A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharm Anal Acta. Retrieved from [Link]

  • Talari, G.P., & Kumar, V.K. (2019).[1] Simultaneous Estimation and Validation of LC-MS Method for Determination of Barnidipine in Human Plasma. Rasayan J. Chem. Retrieved from [Link]

Sources

Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Barnidipine Hydrochloride in Bulk Drug

This document provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Barnidipine Hydrochloride in bulk drug substance. The method has b...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Barnidipine Hydrochloride in bulk drug substance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is specific, accurate, precise, and robust for its intended purpose.[1][2] This protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical industry.

Barnidipine hydrochloride is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[3][4] Ensuring the quality and purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[4][5] This application note details a stability-indicating HPLC method, capable of separating the barnidipine peak from potential degradation products, which is essential for stability testing and quality control.[6][7]

Chromatographic System and Rationale

The selection of chromatographic parameters is pivotal for achieving optimal separation and quantification. The following conditions were optimized to ensure a rapid, efficient, and reproducible analysis.

Rationale for Parameter Selection:

  • Column (C18): A C18 column is chosen for its versatility and strong hydrophobic retention, which is ideal for a moderately non-polar molecule like barnidipine. This provides excellent resolution and peak shape.

  • Mobile Phase (Methanol:Water): A simple isocratic mobile phase of methanol and water is utilized for its simplicity, low cost, and UV transparency.[3] The 80:20 (v/v) ratio was optimized to achieve a short retention time (approximately 2.8 minutes) while ensuring sufficient separation from any potential impurities.[3]

  • Detection Wavelength (237 nm): Barnidipine hydrochloride exhibits a significant UV absorbance maximum (λmax) at 237 nm.[5] Monitoring at this wavelength provides high sensitivity and minimizes interference from the mobile phase and potential excipients.

  • Flow Rate (1.0 mL/min): This flow rate provides a balance between analysis time, resolution, and system pressure, making it a standard and robust choice for a 4.6 mm i.d. column.[3]

ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : HPLC Grade Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 237 nm
Column Temperature Ambient (25°C ± 2°C)
Run Time 10 minutes

Preparation of Solutions

Accurate preparation of standards and samples is fundamental to the reliability of the results.

2.1. Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade methanol and 200 mL of HPLC-grade water.

  • Combine them in a suitable glass reservoir.

  • Filter the mixture through a 0.45 µm membrane filter to remove any particulate matter.[3]

  • Degas the mobile phase for 15 minutes using an ultrasonic bath to prevent air bubbles in the HPLC system.[3]

2.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of Barnidipine Hydrochloride reference standard.[5]

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[5]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

2.3. Working Standard Solutions (for Linearity)

  • Prepare a series of working standard solutions by appropriately diluting the Standard Stock Solution (100 µg/mL) with the mobile phase.

  • The recommended concentration range for linearity is 3-18 µg/mL.[3][8] For example, prepare solutions at concentrations of 3, 6, 9, 12, 15, and 18 µg/mL.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[9]

G cluster_0 Method Validation Workflow start Start Validation system_suitability System Suitability start->system_suitability Initial Check specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end_node Validated Method robustness->end_node Final Approval

Fig 1: Overall workflow for the validation of the analytical method.

3.1. System Suitability

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.[10]

  • Protocol:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a working standard solution (e.g., 12 µg/mL) six consecutive times.

    • Record the chromatograms and calculate the system suitability parameters.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

3.2. Specificity (Forced Degradation Studies)

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products, thus confirming its stability-indicating nature.[9][11]

  • Protocol: Expose a solution of Barnidipine Hydrochloride (approx. 100 µg/mL) to various stress conditions.[6] Analyze the stressed samples alongside an unstressed (control) sample.

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 30 minutes, then neutralize with 0.1 N NaOH.[12]

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60°C for 30 minutes, then neutralize with 0.1 N HCl.[12]

    • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂), and store at room temperature for 24 hours.[6]

    • Thermal Degradation: Keep the bulk drug in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to direct sunlight for 8 hours or a UV lamp. It is known that the dihydropyridine ring can oxidize to a pyridine derivative under light exposure.[4][13]

  • Acceptance Criteria: The peak for barnidipine should be pure and well-resolved from any degradation product peaks (Resolution > 2). Peak purity analysis (e.g., using a PDA detector) should confirm no co-eluting peaks.

G cluster_0 Forced Degradation & Specificity Analysis api Barnidipine HCl (API Solution) acid Acid Hydrolysis (0.1N HCl, 60°C) api->acid base Base Hydrolysis (0.1N NaOH, 60°C) api->base oxidation Oxidation (3% H₂O₂) api->oxidation thermal Thermal (80°C) api->thermal photo Photolytic (UV/Sunlight) api->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc result Specificity Confirmed: - Peak Purity Pass - Resolution > 2 hplc->result

Fig 2: Logical flow of forced degradation studies for specificity.

3.3. Linearity

  • Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Protocol:

    • Inject each of the working standard solutions (3-18 µg/mL) in triplicate.

    • Plot a calibration curve of the mean peak area versus the corresponding concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999.[3]

3.4. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies.

  • Protocol:

    • Perform recovery studies by spiking a known amount of standard drug into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]

    • Prepare each level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean % Recovery: 98.0% to 102.0%.

3.5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of test concentration) on the same day, under the same experimental conditions.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria:

    • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified.[9]

  • Protocol: LOD and LOQ are typically calculated from the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be demonstrated with acceptable precision and accuracy.

3.7. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9]

  • Protocol: Introduce small changes to the optimized method parameters and assess the impact on the results (e.g., system suitability).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).[12]

    • Mobile Phase Composition: ± 2% change in organic modifier (e.g., Methanol:Water 82:18 and 78:22).

  • Acceptance Criteria: System suitability parameters must still meet the acceptance criteria, and the %RSD of the results should be ≤ 2.0%.

Summary of Validation Data (Illustrative)

The following tables summarize the expected results from the validation study.

Table 1: System Suitability and Linearity Results

Parameter Result Acceptance Criteria
Retention Time (min) ~2.8 -
%RSD of Peak Area < 1.0% ≤ 2.0%
Tailing Factor (T) < 1.5 ≤ 2.0
Theoretical Plates (N) > 3000 ≥ 2000
Linearity Range 3-18 µg/mL -

| Correlation Coeff. (r²) | 0.9995 | ≥ 0.999 |

Table 2: Accuracy and Precision Results

Validation Parameter Result Acceptance Criteria
Accuracy (% Recovery) 99.5% - 101.5% 98.0% - 102.0%
Precision (%RSD)
Repeatability (Intra-day) < 1.0% ≤ 2.0%

| Intermediate (Inter-day) | < 1.5% | ≤ 2.0% |

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of Barnidipine Hydrochloride in bulk drug substance. The validation results confirm that the method adheres to the requirements of the ICH Q2(R1) guideline. The successful separation of the parent drug from its degradation products demonstrates the stability-indicating nature of the assay. This method is therefore deemed suitable for routine quality control analysis and stability studies of Barnidipine Hydrochloride.

References

  • Galkar, S. S., Mundada, A. B., Rathod, V., & Khadse, S. C. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. Saudi Journal of Medical and Pharmaceutical Sciences, 5(3), 248-253. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Ioele, G., Oliverio, F., Andreu, I., de Luca, M., Miranda, M. A., & Ragno, G. (2010). Different photodegradation behavior of barnidipine under natural and forced irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 205-213.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scholars Middle East Publishers. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1259-1271. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan. Retrieved from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 341-344.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Retrieved from [Link]

  • S. S. Gawade, et al. (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmaceutical Research, 12(1), 54-60.
  • PubMed. (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). Development and Validation of RP-HPLC for Estimation of Efonidipine Hydrochloride Ethaolate in Pharmaceutical Formulation. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Analysis. (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Cell-Based Assays for Screening Barnidipine Hydrochloride Efficacy

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust cell-based assays for screening the efficacy of barnidipine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust cell-based assays for screening the efficacy of barnidipine hydrochloride. As a potent L-type calcium channel blocker, the therapeutic action of barnidipine is intrinsically linked to its ability to modulate intracellular calcium influx. This application note details validated protocols for quantifying its inhibitory effects, focusing on high-throughput compatible methods such as fluorescent calcium flux and membrane potential assays. The methodologies are presented with an emphasis on scientific integrity, experimental causality, and self-validation to ensure the generation of reliable and reproducible data for drug discovery and development programs.

Introduction: Barnidipine Hydrochloride and its Therapeutic Target

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its primary mechanism of action involves the selective and potent inhibition of L-type voltage-gated calcium channels (CaV1.x).[3][4] These channels are critical in regulating the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.[3] In vascular smooth muscle, this influx triggers contraction and vasoconstriction, which contributes to elevated blood pressure.[3] Barnidipine's therapeutic effect stems from its ability to block these channels, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3]

Given that the efficacy of barnidipine is directly proportional to its ability to inhibit L-type calcium channel-mediated intracellular calcium ([Ca2+]i) elevation, cell-based assays that accurately quantify this activity are essential for screening and characterizing its pharmacological profile. This guide provides detailed protocols for two primary, high-throughput screening (HTS) compatible assays: a direct measurement of intracellular calcium flux and an indirect assessment via changes in membrane potential.

Barnidipine's Mechanism of Action

cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type CaV Channel Ca2_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca2_Influx Mediates Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->L_type_Ca_Channel Activates Cellular_Response Vasoconstriction Ca2_Influx->Cellular_Response Triggers Barnidipine Barnidipine HCl Barnidipine->L_type_Ca_Channel Blocks

Caption: Barnidipine hydrochloride blocks L-type calcium channels on vascular smooth muscle cells, preventing calcium influx and subsequent vasoconstriction.

Foundational Elements: Cell Line and Reagent Selection

The success of any cell-based assay hinges on the appropriate choice of the cellular model and reagents. The selected cell line must express the target of interest—L-type calcium channels—at a density sufficient for a robust and reproducible signal.

Recommended Cell Lines

For screening barnidipine, a cell line with endogenous expression of L-type calcium channels is often preferred as it may better represent the physiological context.

Cell LineOriginKey Characteristics and Rationale
A7r5 Rat thoracic aorta smooth muscleEndogenously expresses functional L-type calcium channels.[5][6][7] As barnidipine's primary target is vascular smooth muscle, this cell line provides a highly relevant physiological model.[3]
HEK293 Human Embryonic KidneyPossesses low endogenous L-type calcium channel expression. This makes it an ideal host for stable or transient overexpression of specific human CaV1.x subtypes (e.g., CaV1.2), allowing for more targeted mechanistic studies.[8]
Core Reagents
  • Fluorescent Calcium Indicators: Cell-permeant dyes like Fluo-4 AM are widely used.[9][10] Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca²⁺, its fluorescence intensity increases dramatically, providing a direct readout of intracellular calcium concentration.[11][12]

  • Membrane Potential Dyes: Voltage-sensitive dyes are used to indirectly measure ion channel activity.[13] A change in ion flow across the membrane, such as the influx of Ca²⁺, alters the membrane potential. Blocking this influx with barnidipine will prevent this change, which is detected as a change in the dye's fluorescence.[13][14]

Protocol I: High-Throughput Calcium Flux Assay

This protocol details a robust method for quantifying the inhibitory effect of barnidipine on L-type calcium channels by measuring intracellular calcium flux using the fluorescent indicator Fluo-4 AM.

Scientific Rationale

The assay is predicated on inducing a robust and measurable influx of extracellular calcium through L-type calcium channels. This is achieved by artificially depolarizing the cell membrane with a high concentration of potassium chloride (KCl). In their resting state, cells maintain a polarized membrane. The sudden increase in extracellular K⁺ shifts the membrane potential, causing voltage-gated L-type calcium channels to open. This leads to a rapid influx of Ca²⁺ down its electrochemical gradient, resulting in a sharp increase in Fluo-4 fluorescence. Pre-incubation with barnidipine will block these channels in a dose-dependent manner, attenuating the KCl-induced fluorescence signal. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a key measure of drug potency.

Materials and Reagents
  • A7r5 cells

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluo-4 AM

  • Pluronic® F-127 (non-ionic surfactant to aid dye solubilization)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Depolarization Solution: Assay Buffer containing a high concentration of KCl (e.g., 90 mM)

  • Barnidipine hydrochloride

  • Positive Control: Nifedipine or another known L-type calcium channel blocker

  • Vehicle Control: DMSO (or the solvent used for compound dissolution)

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation® 3)[15]

Detailed Step-by-Step Protocol
  • Cell Plating:

    • Culture A7r5 cells to ~80-90% confluency.

    • Harvest cells and seed into assay plates at a density of 40,000–80,000 cells/well (for 96-well plates) in 100 µL of culture medium.[11]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and monolayer formation.

  • Compound Plate Preparation:

    • Prepare a stock solution of barnidipine hydrochloride in DMSO (e.g., 10 mM).

    • Perform serial dilutions of barnidipine in Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.

    • Prepare identical dilution series for the positive control (e.g., nifedipine).

    • Include wells with vehicle control (e.g., 0.1% DMSO in Assay Buffer).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic® F-127.[11]

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Compound Incubation:

    • Transfer the prepared compound dilutions from the compound plate to the cell plate (e.g., add 50 µL of a 3x compound solution to the 100 µL of buffer in the wells).

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement (Kinetic Read):

    • Set the fluorescence plate reader to an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[9]

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's integrated pipettor, inject 50 µL of the Depolarization Solution into each well to activate the L-type calcium channels.

    • Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.

Calcium Flux Assay Workflow

Seed_Cells 1. Seed Cells (24h) Dye_Loading 2. Load with Fluo-4 AM Seed_Cells->Dye_Loading Compound_Incubation 3. Incubate with Barnidipine Dye_Loading->Compound_Incubation Measure_Fluorescence 4. Kinetic Read (Baseline + KCl Injection) Compound_Incubation->Measure_Fluorescence Data_Analysis 5. Analyze Data (IC₅₀ Curve) Measure_Fluorescence->Data_Analysis

Caption: A streamlined workflow for the fluorescent calcium flux assay to determine barnidipine efficacy.

Data Analysis and Interpretation
  • Calculate Response: The response is typically calculated as the peak fluorescence intensity after KCl injection minus the baseline fluorescence.

  • Normalization: Normalize the data to the controls on each plate.

    • Set the average response of the vehicle control wells (maximum signal) to 100%.

    • Set the average response of the highest concentration of the positive control (minimum signal) to 0%.

  • Dose-Response Curve: Plot the normalized percent inhibition against the logarithm of the barnidipine concentration.

  • IC₅₀ Calculation: Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Example Data Table:

Barnidipine [M]Log [M]% Inhibition (Mean ± SD)
1.00E-10-10.05.2 ± 1.8
1.00E-09-9.015.6 ± 3.1
1.00E-08-8.048.9 ± 4.5
1.00E-07-7.085.1 ± 2.9
1.00E-06-6.098.7 ± 1.2

Protocol II: Membrane Potential Assay

This assay offers an orthogonal approach, indirectly measuring the activity of L-type calcium channels by monitoring changes in the cell's membrane potential.

Scientific Rationale

The influx of positively charged Ca²⁺ ions through L-type channels upon depolarization leads to a decrease in the negative charge inside the cell, i.e., depolarization of the membrane. Voltage-sensitive fluorescent dyes accumulate in the cell membrane and change their fluorescence intensity in response to changes in membrane potential.[13][16] By blocking the Ca²⁺ influx, barnidipine prevents this depolarization, and this effect is quantifiable by the dye's fluorescence signal. This provides a functional readout of channel blockade without directly measuring calcium.

Protocol Outline

The protocol is broadly similar to the calcium flux assay, with the key difference being the use of a membrane potential dye kit instead of a calcium indicator.

  • Cell Plating: As described in Protocol I.

  • Compound Plate Preparation: As described in Protocol I.

  • Dye Loading: Follow the manufacturer's protocol for the specific membrane potential assay kit (e.g., FLIPR® Membrane Potential Assay Kit). This typically involves a single-step addition of the dye solution to the cells.

  • Compound Incubation: A brief incubation period (15-30 minutes) with the compound is generally required.

  • Measurement: A kinetic read is performed on a fluorescence plate reader, with an injection of the KCl Depolarization Solution to initiate the change in membrane potential.

  • Data Analysis: Data is analyzed similarly to the calcium flux assay to generate an IC₅₀ value.

System Validation and Quality Control

For any screening assay, robust validation and stringent quality control are paramount to ensure data integrity.

  • Positive and Negative Controls: Every assay plate must include vehicle controls (0% inhibition) and a saturating concentration of a known L-type calcium channel blocker like nifedipine (100% inhibition).

  • Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.

Conclusion

The cell-based assays detailed in this application note provide validated, high-throughput compatible methods for screening the efficacy of barnidipine hydrochloride. The calcium flux assay offers a direct and sensitive measurement of the compound's primary mechanism of action, while the membrane potential assay serves as a valuable orthogonal approach for hit confirmation. By adhering to these detailed protocols and implementing rigorous quality control, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Barnidipine Hydrochloride? Retrieved from [Link]

  • Marks, T. N., & Jones, S. W. (1992). Calcium currents in the A7r5 smooth muscle-derived cell line. Pflügers Archiv: European Journal of Physiology, 421(4-5), 380–386.
  • Béguin, P., et al. (1996). Regulation of the L-type calcium channel alpha-1 subunit by chronic depolarization in the neuron-like PC12 and aortic smooth muscle A7r5 cell lines. FEBS Letters, 394(1), 61–65.
  • Molecular Devices. (n.d.). What are Ion Channels, Membrane Potential. Retrieved from [Link]

  • Zhang, S. P., et al. (2006). High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay. Journal of Biomolecular Screening, 11(6), 637–644.
  • Hall, J., et al. (2006). Selective inhibition of L-type Ca2+ channels in A7r5 cells by physiological levels of testosterone. Endocrinology, 147(6), 2675–2680.
  • Abbkine. (n.d.). Fluo-4 Calcium Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Ion Channel Screening. Retrieved from [Link]

  • Liu, Y., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Assay and Drug Development Technologies, 2(2), 159–167.
  • Wegener, J. W., et al. (2000). Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes. British Journal of Pharmacology, 130(8), 2015–2023.
  • Zitt, C., et al. (2003). Crosstalk Between Voltage-Independent Ca2+ Channels and L-Type Ca2+ Channels in A7r5 Vascular Smooth Muscle Cells at Elevated Intracellular pH.
  • Sakai, T., & Hall, W. W. (2007). A Review on Barnidipine: A Novel Calcium Antagonist. Cardiovascular Drug Reviews, 15(4), 273-290.
  • Hall, J., et al. (2006). Selective Inhibition of L-Type Ca Channels in A7r5 Cells by Physiological Levels of Testosterone. Endocrinology, 147(6), 2675-2680.
  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Barnidipine. Retrieved from [Link]

  • Shcheglovitov, A., et al. (2007). Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches. ASSAY and Drug Development Technologies, 5(2), 227–236.
  • Sakai, T., & Hall, W. W. (1997). A Review on Barnidipine: A Novel Calcium Antagonist. Cardiovascular Drug Reviews, 15(4), 273–290.
  • Patsnap Synapse. (2024, June 14). What is Barnidipine Hydrochloride used for? Retrieved from [Link]

  • Sophion Bioscience. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • Frontiers. (2023, July 24). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Derosa, G., et al. (2016). Barnidipine compared to lercanidipine in addition to losartan on endothelial damage and oxidative stress parameters in patients with hypertension and type 2 diabetes mellitus. BMC Cardiovascular Disorders, 16, 66.
  • ACS Publications. (2022, February 25). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. Retrieved from [Link]

  • ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • antibodies-online.com. (n.d.). Calcium Channel Blockers (CCB) ELISA Kit. Retrieved from [Link]

  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]

  • JoVE. (2011, August 17). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Retrieved from [Link]

Sources

Application

solid-phase extraction protocol for barnidipine hydrochloride from biological matrices

Application Note: High-Sensitivity Solid-Phase Extraction (SPE) of Barnidipine Hydrochloride from Human Plasma Abstract This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol for th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Solid-Phase Extraction (SPE) of Barnidipine Hydrochloride from Human Plasma

Abstract

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol for the isolation of Barnidipine Hydrochloride—a lipophilic, light-sensitive dihydropyridine calcium channel blocker—from human plasma.[1] Unlike traditional Liquid-Liquid Extraction (LLE) methods which often suffer from phospholipid suppression, this protocol utilizes Mixed-Mode Cation Exchange (MCX) chemistry.[1] This approach enables a rigorous 100% organic wash step, effectively removing matrix interferences while maintaining high recovery (>85%) and sensitivity (LLOQ < 5 pg/mL).[1] Special emphasis is placed on handling the compound’s severe photolability.

Introduction & Scientific Rationale

Barnidipine Hydrochloride is a potent 1,4-dihydropyridine (DHP) derivative used for hypertension.[1][2] Its analysis in biological matrices presents three specific challenges that dictate the experimental design:

  • Photolability: Like nifedipine, the dihydropyridine ring of Barnidipine rapidly oxidizes to a pyridine derivative upon exposure to UV/VIS light (300–450 nm).

    • Protocol Adaptation: All steps must be performed under monochromatic sodium light (yellow) or using amber glassware.[1]

  • Low Therapeutic Concentration: Barnidipine is effective at low doses, resulting in sub-nanogram/mL plasma concentrations.

    • Protocol Adaptation: High enrichment factors are required.[1] SPE is preferred over protein precipitation (PPT) to minimize dilution.[1]

  • Matrix Effects: Plasma phospholipids cause significant ion suppression in electrospray ionization (ESI).[1]

    • Protocol Adaptation:Mixed-Mode Cation Exchange (MCX) is selected over C18.[1] Barnidipine contains a basic pyrrolidinyl nitrogen (pKa ~9.2).[1] By locking the drug onto the sorbent via charge interaction, we can wash the cartridge with 100% methanol to strip away neutral phospholipids before eluting the drug.

Materials & Equipment

  • Target Analyte: Barnidipine Hydrochloride (MW 528.0 g/mol ).[1][3]

  • Internal Standard (IS): Barnidipine-d5 (Deuterated analog is critical to compensate for matrix effects).[1][4]

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX 30 mg/1 cc or Strata-X-C).[1]

    • Why: Dual retention mechanism (Hydrophobic + Ionic).[1]

  • Reagents:

    • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).[1]

    • Ortho-phosphoric acid (H3PO4, 85%).[1]

    • Ammonium Hydroxide (NH4OH, 28-30%).[1]

    • Formic Acid.[1][4][5][6]

  • Labware: Amber silanized glass vials (to prevent adsorption and photodegradation).

Experimental Protocol

Pre-Treatment (Crucial for Ionic Binding)

The goal is to disrupt protein binding and ensure the drug is positively charged (protonated) to bind to the cation exchange sorbent.

  • Aliquot 500 µL of plasma into an amber microcentrifuge tube.

  • Add 50 µL of Internal Standard working solution (Barnidipine-d5, 10 ng/mL in 50:50 MeOH:Water).

  • Add 500 µL of 4% H3PO4 in water.

    • Mechanism:[1][7] Acidification lowers pH to ~2.[1]0. Since Barnidipine pKa is ~9.2, the amine group becomes fully protonated (

      
      ), enabling ionic binding to the SPE sorbent.
      
  • Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any gross precipitates.

Solid-Phase Extraction (MCX Workflow)
StepSolvent / CompositionVol.[1][5][8][9][10]Mechanistic Function
1. Condition Methanol1 mLSolvates the polymeric sorbent, opening hydrophobic pores.
2. Equilibrate Water (Milli-Q)1 mLPrepares the sorbent environment for aqueous sample load.[1]
3. Load Pre-treated Plasma Sample1 mLDual Retention: The drug binds hydrophobically to the polymer backbone AND ionically to the sulfonate groups.
4. Wash 1 2% Formic Acid in Water1 mLAqueous Wash: Removes proteins, salts, and hydrophilic interferences. Drug remains bound.[1]
5. Wash 2 100% Methanol1 mLOrganic Wash (The "Magic" Step): Removes hydrophobic neutrals, fats, and phospholipids. Since the drug is ionically bound, it does not elute in 100% MeOH.
6. Elute 5% NH4OH in 50:50 ACN:MeOH2 x 250 µLElution: High pH (>11) deprotonates the drug (

), breaking the ionic bond. The organic solvent releases the hydrophobic bond.
Post-Extraction
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C (Protect from light!).

  • Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 ACN:Buffer).

  • Vortex and transfer to an amber autosampler vial with a glass insert.

LC-MS/MS Conditions

  • Column: Phenomenex Luna HILIC or C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 – 0.5 mL/min.[1]

  • Detection: ESI Positive Mode (+).[1][5]

  • Transitions (MRM):

    • Barnidipine: m/z 492.2

      
       360.1 (Quantifier)[1]
      
    • IS (Barnidipine-d5): m/z 497.2

      
       365.1[1]
      

Visualization: Workflow Logic

SPE_Workflow cluster_Washes Interference Removal Start Human Plasma (500 µL) Acid Acidification (4% H3PO4) pH < 3.0 Start->Acid Ionize Basic Amine Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acid->Load Bind via Charge + Hydrophobicity Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids/Neutrals) Wash1->Wash2 Drug Retained by Charge Elute Elution (5% NH4OH in ACN/MeOH) Breaks Ionic Bond Wash2->Elute Neutralize Amine Evap Evaporation & Reconstitution (Amber Vials) Elute->Evap LCMS LC-MS/MS Analysis (LLOQ < 5 pg/mL) Evap->LCMS

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring phospholipid removal while retaining the basic drug Barnidipine.

Expert Insights & Troubleshooting (E-E-A-T)

A. The Photostability Imperative

Barnidipine degrades via oxidation of the dihydropyridine ring to a pyridine analog. This reaction is zero-order initially and accelerates in solution.[1]

  • Validation Check: Prepare two QC samples. Keep one in the dark and expose one to ambient lab light for 1 hour. If the exposed sample shows >5% degradation, your lighting controls are insufficient.

  • Solution: Use sodium vapor lamps (yellow light) in the extraction room. If unavailable, wrap all tubes and reservoirs in aluminum foil.

B. Adsorption Issues

Lipophilic bases like Barnidipine can stick to untreated glass surfaces (silanol groups).[1]

  • Recommendation: Use Polypropylene (PP) tubes for extraction and Silanized Amber Glass vials for the final LC injection. Avoid standard borosilicate glass for low-concentration samples (<1 ng/mL).[1]

C. Why MCX over HLB/C18?

While polymeric reversed-phase (HLB/Plexa) works, it relies solely on hydrophobic retention.[1] This forces you to use a weaker organic wash (e.g., 5-10% MeOH), which fails to remove phospholipids.[1] Phospholipids accumulate on the LC column and cause "ghost peaks" or signal suppression in subsequent runs. MCX allows a 100% MeOH wash , producing a significantly cleaner extract.

References

  • SciEx Application Note. Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. (Demonstrates LLOQ of 5 pg/mL and use of polymeric SPE).

  • Thermo Fisher Scientific. A sensitive LCMS MS method for the analysis of barnidipine at Sub-picogram level in human plasma. (Discusses UHPLC separation and MS transitions).

  • Ioele, G. et al. (2014). Photostability of barnidipine in combined cyclodextrin-in-liposome matrices.[1][11] Future Medicinal Chemistry.[1][11] (Authoritative source on photodegradation pathways).[1][11][12]

  • Terada, T. et al. (1999). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in rats and dogs. (Foundational PK data).[1]

Sources

Method

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Determination of Barnidipine Hydrochloride in Pharmaceutical Dosage Forms

Executive Summary Barnidipine Hydrochloride is a lipophilic dihydropyridine calcium channel blocker used for the treatment of hypertension. Its quantification in pharmaceutical matrices requires a method that balances se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Barnidipine Hydrochloride is a lipophilic dihydropyridine calcium channel blocker used for the treatment of hypertension. Its quantification in pharmaceutical matrices requires a method that balances sensitivity with high throughput.[1] While HPLC is the standard, HPTLC offers distinct advantages in parallel processing and matrix tolerance.

This protocol details a robust, stability-indicating HPTLC method for the analysis of Barnidipine HCl.[2] Unlike generic protocols, this guide addresses the specific chemical challenges of the analyte: its photosensitivity and the chromatographic "streaking" behavior typical of hydrochloride salts on silica gel.

Key Performance Indicators:

  • Stationary Phase: Silica gel 60 Fngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [3]
    
  • Mobile Phase: Toluene : Ethyl Acetate : Diethyl Amine (8 : 2.5 : 0.5 v/v/v)[3]

  • Detection: Densitometric scanning at 290 nm (Optimized for Toluene background reduction)

  • Linearity Range: 500 – 5000 ng/spot[3]

Chemical Basis & Method Optimization

Analyte Characteristics

Barnidipine HCl is a dihydropyridine derivative.[1][4][5]

  • Photosensitivity: Dihydropyridines undergo rapid photodegradation to pyridine derivatives upon exposure to UV/visible light. All analytical steps must be performed under monochromatic (sodium) light or in amber glassware.

  • Salt Form Interaction: As a hydrochloride salt of a weak base, Barnidipine tends to interact strongly with the silanol groups of silica gel, leading to peak tailing.

Mobile Phase Logic

The selected mobile phase Toluene : Ethyl Acetate : Diethyl Amine (8 : 2.5 : 0.5) is engineered for specific reasons:

  • Toluene: Provides the necessary non-polar drive to migrate the lipophilic dihydropyridine ring.

  • Ethyl Acetate: Adjusts polarity to fine-tune the Rf value to the optimal 0.3 – 0.7 range.

  • Diethyl Amine (DEA): This is the critical modifier. It acts as a "sacrificial base," neutralizing the acidic silanol sites on the plate and suppressing the ionization of the Barnidipine amine group. This eliminates streaking and ensures a compact, symmetrical spot.

Wavelength Selection

While the UV


 of Barnidipine is approximately 237 nm, this method utilizes 290 nm .
  • Reasoning: Toluene has a high UV UV-cutoff (~285 nm). Scanning at 237 nm often results in high background noise due to residual solvent trapped in the silica pores. 290 nm provides a stable baseline with sufficient sensitivity for pharmaceutical assay limits.

Experimental Protocol

Instrumentation & Reagents[3]
  • HPTLC System: Camag Linomat 5 applicator, TLC Scanner 3/4, WinCATS software (or equivalent).

  • Plates: Merck HPTLC Silica gel 60 F

    
     (20 x 10 cm), pre-washed with Methanol.
    
  • Solvents: Toluene, Ethyl Acetate, Methanol, Diethyl Amine (All Analytical/HPLC Grade).

  • Reference Standard: Barnidipine Hydrochloride (>99.0% purity).[3][5]

Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 10 mg of Barnidipine HCl into a 10 mL amber volumetric flask. Dissolve in Methanol and dilute to volume.

  • Working Standard: Dilute the stock solution with Methanol to obtain concentrations suitable for the calibration range (e.g., 100 µg/mL to 1000 µg/mL).

Sample Preparation (Tablets)
  • Weigh and powder 20 tablets. Calculate the average weight.

  • Weigh powder equivalent to 10 mg Barnidipine HCl.[3][4]

  • Transfer to a 10 mL amber volumetric flask.

  • Add 7 mL Methanol and sonicate for 15 minutes (controlled temperature <25°C to prevent degradation).

  • Dilute to volume with Methanol.

  • Filter through a 0.45 µm PTFE syringe filter (discard the first 1 mL).

Chromatographic Conditions
ParameterSetting
Plate Silica gel 60 F

(Aluminum backed)
Application Band width: 6 mm; Space: 10 mm
Mobile Phase Toluene : Ethyl Acetate : Diethyl Amine (8 : 2.5 : 0.[3]5)
Saturation Chamber saturation with filter paper (20 min)
Migration Distance 80 mm (8 cm)
Drying Air dry at room temp for 10 min, then warm air stream (hair dryer) for 2 min to remove Toluene residues.
Detection Absorbance mode at 290 nm (Deuterium lamp)

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, ensuring data integrity.

AnalyticalWorkflow Start Start: Sample Analysis Prep Sample Preparation (Amber Glassware / Low Actinic Light) Start->Prep App Spotting (Linomat) Band width: 6mm Prep->App Develop Development Toluene:EtOAc:DEA (8:2.5:0.5) App->Develop Dry Drying Remove Toluene (Critical for 290nm) Develop->Dry Scan Densitometric Scanning @ 290 nm Dry->Scan Check Check Rf & Symmetry Scan->Check Pass Calculate Content (Regression Analysis) Check->Pass 0.3 < Rf < 0.7 Symmetry > 0.9 Fail Troubleshoot: 1. Check Chamber Saturation 2. Fresh Mobile Phase Check->Fail Tailing or Rf Drift Fail->Develop

Figure 1: Step-by-step analytical workflow emphasizing the critical drying step to remove Toluene interference.

Method Validation (ICH Q2(R1))

This method must be validated according to ICH guidelines. Below are the acceptance criteria and procedures.

Linearity
  • Procedure: Apply 5, 10, 15, 20, 25, and 30 µL of working standard (100 µg/mL).

  • Range: 500 – 3000 ng/spot (extended to 5000 ng/spot if high dose formulation).

  • Acceptance:

    
    .[2][4]
    
Accuracy (Recovery)
  • Method: Standard Addition.[1][3][6][7] Spike placebo powder with Barnidipine HCl at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[1][3][5][7]
  • Intra-day: 6 replicates of a single concentration (1000 ng/spot) on the same plate.

  • Inter-day: Analysis on 3 different days.

  • Acceptance: % RSD < 2.0%.[8][9]

Robustness

Deliberately vary parameters to ensure method reliability:

  • Mobile phase ratio: Toluene ± 0.2 mL.

  • Development distance: ± 5 mm.

  • Saturation time: ± 5 min.

  • Result: Rf values should remain within ± 0.05 of the standard.

Stability Indicating Protocol

Barnidipine is highly susceptible to degradation. The HPTLC method must resolve the drug from its degradation products.

Stress Conditions

Perform the following forced degradation studies on the stock solution:

Stress TypeConditionExpected Degradation
Acid Hydrolysis 0.1 N HCl, Reflux 2 hrsHydrolysis of ester side chains
Alkali Hydrolysis 0.1 N NaOH, Reflux 2 hrsRapid hydrolysis (High degradation expected)
Oxidation 3% H

O

, RT 4 hrs
Oxidation of dihydropyridine ring to pyridine
Photolysis UV Light (254 nm), 24 hrsPrimary Degradation Pathway (Aromatization)
Resolution Criteria

The method is considered "Stability Indicating" if the resolution (


) between the Barnidipine peak and the nearest degradation product peak is 

.

StabilityPath Drug Barnidipine HCl (Dihydropyridine) Light Photolysis (UV/Vis) Drug->Light Ox Oxidation (H2O2) Drug->Ox Prod1 Pyridine Derivative (Aromatized) Light->Prod1 Loss of 2H Prod2 N-oxide Impurities Ox->Prod2 Resolution HPTLC Separation Req: Rs > 1.5 Prod1->Resolution Prod2->Resolution

Figure 2: Primary degradation pathways for Barnidipine. The HPTLC method must resolve the aromatized pyridine derivative from the parent drug.

References

  • BenchChem. (2025).[3] Validating a new analytical method for Barnidipine Hydrochloride with reference standards. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Butle, S. et al. (2024). Development and Validation of Stability-Indicating HPTLC Method for Simultaneous Determination of Telmisartan and Cilnidipine. (Used as reference for Dihydropyridine mobile phase optimization). ResearchGate. Link

  • Al-Japairai, K. A., et al. (2023).[9] A new and rapid UV-Visible spectrophotometric method for Benidipine Hydrochloride Determination. (Reference for UV Max selection). Pharmaceutical Chemistry Journal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Barnidipine Hydrochloride Analysis by HPLC

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of Barnidipine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of Barnidipine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for mobile phase optimization and troubleshooting. As a basic compound, barnidipine's chromatographic behavior is highly sensitive to mobile phase parameters, making careful optimization essential for achieving robust and reliable analytical results. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during method development and routine analysis.

Part 1: Frequently Asked Questions (FAQs) on Mobile Phase Selection

This section addresses common initial questions regarding the development of an HPLC method for barnidipine hydrochloride.

Q1: What is a good starting mobile phase for barnidipine HCl analysis?

A good starting point depends on the stationary phase (column) you are using. For a standard C8 or C18 column, a simple reversed-phase mobile phase is effective. Several validated methods use a combination of methanol or acetonitrile with an aqueous buffer.[1]

Table 1: Recommended Starting Mobile Phase Conditions for Barnidipine HCl

Organic SolventAqueous PhaseComposition (v/v)Column TypeTypical Retention TimeReference
MethanolWater80:20C8 (250 x 4.6mm, 5µm)~2.8 min[1][2]
Methanol50 mM Phosphate Buffer70:30C18 (150 x 4.6mm)Not Specified[3]
Acetonitrile0.05% Formic Acid60:40C18 (50 x 4.6mm, 5µm)Not Specified[4]

Scientist's Note: The Methanol:Water (80:20 v/v) composition is a simple and effective starting point for initial feasibility studies.[1][5] However, for formal validation and long-term reproducibility, a buffered mobile phase is strongly recommended to control pH.

Q2: Why is pH control so critical when analyzing barnidipine HCl?

Controlling the mobile phase pH is arguably the most critical factor for the successful analysis of barnidipine hydrochloride. Barnidipine is a basic compound with a reported pKa of approximately 7.91.[6] The pH of the mobile phase dictates the ionization state of the molecule, which directly impacts its retention and peak shape in reversed-phase HPLC.[7][8]

  • At Low pH (e.g., pH < 6): Barnidipine will be predominantly in its protonated, positively charged (ionized) form. In this state, it is more polar and will have less retention on a nonpolar C18 or C8 column, leading to earlier elution. This can be advantageous for reducing analysis time.

  • At High pH (e.g., pH > 9): Barnidipine will be in its neutral, non-ionized form. This makes the molecule more hydrophobic, leading to stronger interaction with the stationary phase and thus longer retention times.[7]

Stable, reproducible retention times can only be achieved if the pH is consistently maintained with a suitable buffer.[9]

cluster_pH Mobile Phase pH vs. Barnidipine (pKa ≈ 7.9) cluster_Retention Impact on Reversed-Phase Retention Low_pH Low pH (e.g., 3.0) Barnidipine is Ionized (+) Low_Retention Shorter Retention Time (More Polar) Low_pH->Low_Retention Increased Polarity High_pH High pH (e.g., 9.0) Barnidipine is Neutral High_Retention Longer Retention Time (Less Polar) High_pH->High_Retention Increased Hydrophobicity start Start: Peak Tailing Observed check_pH check_pH start->check_pH adjust_pH Action: Lower Mobile Phase pH Use a buffer (e.g., acetate) to set pH to 3.0-4.0. This protonates silanols, reducing interaction. check_pH->adjust_pH No check_buffer check_buffer check_pH->check_buffer Yes adjust_pH->check_buffer increase_buffer Action: Increase Buffer Concentration Increase to 50mM to improve pH control and ionic strength. check_buffer->increase_buffer No check_column Step 3: Assess Column Health Is the column old or has it been used with high pH mobile phases? check_buffer->check_column Yes increase_buffer->check_column replace_column Action: Replace Column Consider a modern, high-purity silica column with better end-capping. check_column->replace_column Yes solved Problem Solved: Peak shape is symmetrical (Tailing Factor < 1.2) check_column->solved No, issue persists replace_column->solved

Sources

Optimization

minimizing matrix effects in bioanalysis of barnidipine hydrochloride

Topic: Minimizing Matrix Effects in LC-MS/MS Analysis Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in LC-MS/MS Analysis Status: Operational Lead Scientist: Dr. A. Chen, Senior Application Specialist

Introduction: The Dihydropyridine Challenge

Welcome to the Barnidipine Technical Support Hub. If you are analyzing Barnidipine Hydrochloride (HCl) in biological matrices (plasma/serum), you are likely facing two intersecting challenges: high lipophilicity and extreme photolability .

Barnidipine is a 1,4-dihydropyridine (DHP) calcium channel blocker.[1][2] Its lipophilic nature means it behaves similarly to endogenous phospholipids—the primary cause of ion suppression (matrix effects) in LC-MS/MS. If you use standard Protein Precipitation (PPT), you will likely co-extract these lipids, leading to signal instability and poor sensitivity.

This guide provides a validated, mechanistic approach to eliminating these effects, ensuring your method meets FDA/EMA bioanalytical guidelines.

Module 1: Sample Preparation (The First Line of Defense)

Why Protein Precipitation (PPT) Fails

While PPT (e.g., adding Acetonitrile to plasma) is fast, it is a "dirty" technique. It removes proteins but leaves behind >95% of phospholipids. Because Barnidipine is lipophilic (logP ~3-4), it often elutes in the same high-organic region as these phospholipids, resulting in severe ion suppression.

The Solution: Liquid-Liquid Extraction (LLE)

We recommend Liquid-Liquid Extraction (LLE) as the primary method for Barnidipine. It provides a physical barrier between the aqueous plasma (containing salts/proteins) and the organic phase (containing the drug).

Comparative Analysis of Extraction Techniques:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Cleanliness Low (High phospholipid carryover)High (Excellent lipid removal)Very High
Recovery High but variableConsistent (>80%) High
Cost LowLow High
Suitability NOT RECOMMENDED for BarnidipinePREFERRED Alternative (if LLE fails)
Recommended LLE Protocol

This protocol minimizes the co-extraction of polar matrix components.

  • Alkalization: Add 50 µL of 0.1 M NaOH or Ammonia to 200 µL plasma.

    • Mechanism:[3] Barnidipine is a base (pKa ~7.9).[2] Alkalization suppresses ionization, ensuring the molecule is neutral and drives into the organic phase.

  • Extraction Solvent: Add 1.5 mL of n-Hexane : Ethyl Acetate (1:1, v/v) or Diethyl Ether .

    • Note: Avoid chlorinated solvents (DCM) if possible, as they can sometimes extract more matrix background.

  • Agitation: Vortex for 5 minutes (essential for partitioning).

  • Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean amber glass tube.

  • Drying: Evaporate under nitrogen at 40°C. Reconstitute in Mobile Phase.

Module 2: Chromatographic Optimization

Even with LLE, trace phospholipids can remain. You must ensure they do not co-elute with Barnidipine.

  • The "Phospholipid Trap": Phospholipids (PLs) are "sticky" on C18 columns. If your gradient ends too quickly, PLs may not elute until the next injection, causing random suppression peaks in subsequent samples.

  • The Fix:

    • Column: Use a C18 column with high carbon load.

    • Mobile Phase: Ammonium Formate (2-5 mM) is preferred over Acetate for better sensitivity in ESI(+).

    • Gradient Wash: After the analyte elutes, ramp to 95% Organic (Acetonitrile) and hold for at least 2 minutes to wash off lipids.

Module 3: The Photolability Factor (Pseudo-Matrix Effects)

Barnidipine degrades rapidly under UV/Visible light into a pyridine derivative. This degradation results in a loss of signal that is often misdiagnosed as matrix suppression .

  • Protocol Requirement: All extraction steps must be performed under monochromatic yellow light (sodium vapor) or in a darkened room.

  • Glassware: Use amber silanized glassware to prevent adsorption and light exposure.

Visualizing the Workflow

The following diagram illustrates the critical control points where matrix effects and degradation are mitigated.

Barnidipine_Workflow cluster_0 Sample Handling (Critical) cluster_1 Extraction (LLE) cluster_2 LC-MS Analysis Sample Plasma Sample LightControl Yellow Light Environment (Prevents Degradation) Sample->LightControl IS_Add Add IS (Barnidipine-d5) LightControl->IS_Add Alkalize Alkalize (pH > 9) Neutralize Analyte IS_Add->Alkalize Solvent Add Hexane:EtOAc (Partitioning) Alkalize->Solvent PhaseSep Phase Separation (Lipids stay in Aqueous) Solvent->PhaseSep LC LC Separation (C18 Column) PhaseSep->LC Inject Organic Layer Wash High Organic Wash (Remove Phospholipids) LC->Wash Matrix Waste MS MS/MS Detection (ESI+) LC->MS Analyte

Caption: Critical Control Points in Barnidipine Bioanalysis to prevent matrix interference and degradation.

Module 4: Calculating Matrix Factor (MF)

To validate that your method is "matrix-free," you must calculate the Matrix Factor according to FDA/EMA guidelines.

Formula:



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (Common).

  • MF > 1.0: Ion Enhancement.

IS-Normalized MF:



Requirement: The CV% of the IS-Normalized MF calculated from 6 different lots of plasma must be < 15% .

Troubleshooting Guide & FAQ

Use this decision tree logic to diagnose issues.

Troubleshooting_Tree Start Problem: Low Sensitivity / Variable Data Check_IS Is the Internal Standard (IS) response also low/variable? Start->Check_IS Yes_IS YES: Systemic Issue Check_IS->Yes_IS Yes No_IS NO: Analyte Specific Issue Check_IS->No_IS No Matrix_Check Check Matrix Effect: Perform Post-Column Infusion Yes_IS->Matrix_Check Suppression Suppression Zone at RT? Matrix_Check->Suppression Switch_LLE Action: Switch from PPT to LLE or Change LLE Solvent Suppression->Switch_LLE Yes Check_Light Action: Check Light Protection (Degradation affects IS too) Suppression->Check_Light No Recov_Check Check Extraction Recovery No_IS->Recov_Check Equil_Check Action: Increase Vortex Time or Adjust pH Recov_Check->Equil_Check

Caption: Decision tree for diagnosing sensitivity loss: distinguishing matrix effects from stability/recovery issues.

Frequently Asked Questions
SymptomProbable CauseCorrective Action
Drifting Retention Times Phospholipid buildup on column.Add a "sawtooth" wash step (95% ACN) at the end of every gradient.
Low Absolute Recovery Incorrect pH during extraction.Ensure plasma is alkalized (pH > 9) before adding organic solvent to drive Barnidipine into the organic phase.
High Matrix Factor (< 0.5) Co-eluting matrix components.Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate.
Signal drops over time in autosampler Photodegradation.Use amber vials. Verify autosampler temperature is 4°C. Ensure room lights are yellow/dim.
IS Response Variation Matrix effect on IS.Use Barnidipine-d5 as IS.[4] Analog IS (e.g., Nifedipine) may not compensate for matrix effects perfectly.

References

  • US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Niwa, T., et al. (2006). Simultaneous determination of barnidipine and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. (Demonstrates LLE efficacy). [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[4][7][8][9][10][11] (The gold standard for Matrix Factor calculation).[12] [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Metabolite Interference in Barnidipine Hydrochloride Quantification

Welcome to the technical support center for the bioanalysis of barnidipine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the quantitative analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of barnidipine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of barnidipine and may encounter challenges arising from its metabolites. As a long-acting dihydropyridine calcium channel blocker, barnidipine undergoes extensive metabolism, leading to the formation of several metabolites that can potentially interfere with its accurate quantification.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reliability of your bioanalytical data.

Section 1: Understanding the Challenge - Barnidipine Metabolism

A thorough understanding of the metabolic fate of barnidipine is the first line of defense against analytical interference. Barnidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4] The primary metabolic pathways include:

  • Ester Hydrolysis: The hydrolysis of the benzyl-pyrrolidinyl ester to form a major metabolite (M-3 in some literature).[1][2]

  • Oxidation of the Dihydropyridine Ring: This leads to the formation of a pyridine analog (M-4 in some literature), which is another major metabolite found in plasma and urine.[1][2]

  • N-debenzylation: The removal of the benzyl group results in a minor metabolite.[1][2]

These metabolic transformations produce compounds with structural similarities to the parent drug, which can lead to analytical challenges.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of barnidipine in biological matrices.

FAQ 1: My barnidipine peak shows shouldering or is broader than expected in my LC-MS/MS analysis. What could be the cause?

Answer: This is a classic sign of co-eluting interference, likely from a metabolite. Given the structural similarities between barnidipine and its metabolites, chromatographic separation can be challenging.

Troubleshooting Steps:

  • Re-evaluate Your Chromatography:

    • Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. A shallower gradient can improve the resolution between barnidipine and its closely eluting metabolites. Experiment with different gradient slopes and durations.

    • Mobile Phase Modification: Adjust the pH of the aqueous mobile phase. The ionization state of barnidipine and its metabolites can differ, and a change in pH may alter their retention times, leading to better separation. Also, consider switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.[5]

    • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For instance, a phenyl-hexyl or a biphenyl column might offer different selectivity compared to a standard C18 column.

  • Confirm Metabolite Interference:

    • If you have access to synthetic standards of the major metabolites (hydrolyzed and oxidized forms), inject them individually to confirm their retention times relative to barnidipine.

    • If standards are unavailable, you can analyze incurred samples (samples from subjects who have been administered the drug) and look for peaks with similar mass transitions that elute close to the parent drug.

FAQ 2: I'm observing a signal in my blank matrix at the retention time of barnidipine. How do I address this?

Answer: This could be due to carryover from a previous high-concentration sample or, more subtly, the in-source conversion of a labile metabolite back to the parent drug.

Troubleshooting Steps:

  • Address Carryover:

    • Injector Wash: Ensure your autosampler's wash procedure is adequate. Use a strong organic solvent, and consider a multi-solvent wash (e.g., organic followed by a mixture of organic and aqueous).

    • Blank Injections: Inject multiple blank samples after a high-concentration sample to see if the signal diminishes.

  • Investigate In-Source Conversion:

    • Certain metabolites, particularly N-oxides or glucuronide conjugates, can be unstable in the hot ion source of a mass spectrometer and fragment back to the parent drug.[6]

    • Modify Ion Source Parameters: Lowering the ion source temperature or the energy of the ionization process (e.g., using a gentler ionization technique if available) can sometimes mitigate this.

    • Chromatographic Separation: The most robust solution is to achieve complete chromatographic separation of the labile metabolite from the analyte of interest. If they elute at different times, in-source conversion of the metabolite will not interfere with the quantification of the parent drug.

FAQ 3: My quality control (QC) samples are failing, showing a positive bias, especially after storage. What's happening?

Answer: This often points to the instability of a metabolite that is converting back to the parent drug during sample storage or processing. For instance, some ester-containing metabolites can be susceptible to hydrolysis.

Troubleshooting Steps:

  • Assess Metabolite Stability:

    • Ideally, the stability of major metabolites in the biological matrix should be assessed under the same conditions as the parent drug (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[7][8]

    • Spike blank matrix with the major metabolites (if available) and analyze them over time to check for the appearance of the parent drug.

  • Optimize Sample Handling and Storage:

    • pH Adjustment: If hydrolysis is suspected, adjusting the pH of the sample with a suitable buffer upon collection can improve stability.

    • Enzyme Inhibitors: For certain types of metabolic conversions, adding enzyme inhibitors to the collection tubes might be necessary.

    • Temperature Control: Ensure samples are kept at the appropriate temperature (e.g., on ice) immediately after collection and during processing to minimize enzymatic or chemical degradation.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Metabolite Interference

Solid-phase extraction is a powerful technique for cleaning up samples and can be optimized to selectively isolate the parent drug from its more polar metabolites.[9][10]

Objective: To extract barnidipine from human plasma while minimizing the co-extraction of its more hydrophilic metabolites.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase)

  • Human plasma samples

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add an internal standard.

    • Acidify the plasma sample by adding 500 µL of 2% ortho-phosphoric acid in water to protonate the barnidipine.[9]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing (to remove interferences):

    • Wash 1 (to remove polar metabolites): Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water. This will help to elute very polar metabolites while retaining barnidipine.[9]

    • Wash 2 (to remove less polar interferences): Wash the cartridge twice with 1 mL of 100% water.[9]

  • Elution:

    • Elute barnidipine from the cartridge with 1 mL of acetonitrile.[9]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.[9]

Protocol 2: LC-MS/MS Method Development for the Separation of Barnidipine from its Major Metabolites

Objective: To develop a robust LC-MS/MS method that can chromatographically resolve barnidipine from its key metabolites.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (start with acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program (example):

    Time (min) %B
    0.0 30
    1.0 30
    5.0 95
    6.0 95
    6.1 30

    | 8.0 | 30 |

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Barnidipine: Determine the optimal precursor and product ions (e.g., by infusing a standard solution).

    • Metabolites (if standards are available): Determine their respective MRM transitions.

  • Source Parameters: Optimize gas flows, temperature, and ion spray voltage for maximum signal intensity of barnidipine.

Method Validation:

  • Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA), including specificity, linearity, accuracy, precision, and stability assessments.[5] The specificity experiments should include spiking blank matrix with the major metabolites at their highest expected concentrations to ensure they do not interfere with the quantification of barnidipine.[7]

Section 4: Visualizing the Workflow

Diagram 1: Metabolic Pathway of Barnidipine

Barnidipine_Metabolism Barnidipine Barnidipine M3 Hydrolyzed Metabolite (M-3) Barnidipine->M3 Ester Hydrolysis M4 Oxidized Pyridine Metabolite (M-4) Barnidipine->M4 Oxidation N_debenzylated N-debenzylated Metabolite Barnidipine->N_debenzylated N-debenzylation

Caption: Major metabolic pathways of barnidipine.

Diagram 2: Troubleshooting Workflow for Metabolite Interference

Troubleshooting_Workflow Start Inaccurate/Imprecise Barnidipine Quantification Check_Chromatography Review Chromatogram (Peak Shape, Blanks) Start->Check_Chromatography Coelution Co-elution Suspected? Check_Chromatography->Coelution Optimize_LC Optimize LC Method (Gradient, pH, Column) Coelution->Optimize_LC Yes In_Source_Conversion In-Source Conversion Suspected? Coelution->In_Source_Conversion No Validate Re-validate Method Optimize_LC->Validate Modify_MS Modify MS Parameters (Source Temperature) In_Source_Conversion->Modify_MS Yes Sample_Instability Sample Instability Suspected? In_Source_Conversion->Sample_Instability No Modify_MS->Validate Optimize_Handling Optimize Sample Handling & Storage Sample_Instability->Optimize_Handling Yes Sample_Instability->Validate No Optimize_Handling->Validate End Accurate Quantification Validate->End

Caption: Decision tree for troubleshooting metabolite interference.

References

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Research & Reviews: A Journal of Pharmaceutical Science.
  • Teramura, T., Watanabe, T., Higuchi, S., & Hashimoto, K. (1997).
  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • Teramura, T., Watanabe, T., Higuchi, S., & Hashimoto, K. (1997). Metabolism and Pharmacokinetics of Barnidipine Hydrochloride, a Calcium Channel Blocker, in Man Following Oral Administration of Its Sustained Release Formulation. PubMed. Retrieved from [Link]

  • Patel, R. C., & Surana, S. J. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. International Journal of Pharmaceutical Sciences and Research, 10(3), 1334-1339.
  • Gopi, K. R., et al. (2016). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 3(12), 1530-1542.
  • Teramura, T., Tokunaga, T., Matsumoto, H., Watanabe, T., & Higuchi, S. (1996).
  • Geneesmiddeleninformatiebank. (n.d.). Summary of Product Characteristics. Retrieved from [Link]

  • BioPharma Services. (2022). BA Method Validation: Active Metabolites. Retrieved from [Link]

  • Panda, S. S., et al. (2022). Exploring an experimental combination of analytical quality by design and green analytical chemistry approaches for development of HPTLC densitometric protocol for the analysis of barnidipine hydrochloride.
  • Grokipedia. (n.d.). Barnidipine. Retrieved from [Link]

  • M., Jane, & M., Chris. (2010). Importance of Metabolite Testing in Regulated Bioanalysis. Bioanalysis, 2(6), 1051-1054.
  • Spectromics. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation in Toxicology and Clinical Testing. Retrieved from [Link]

  • MacNeill, R. (2018). Getting to grips with metabolites before the crunch of incurred samples. Bioanalysis Zone. Retrieved from [Link]

  • Dong, M. W., & Wang, Y. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

barnidipine hydrochloride versus amlodipine on endothelial function in hypertensive patients

Executive Summary This guide provides a technical comparison between Barnidipine Hydrochloride and Amlodipine , focusing on their impact on endothelial function in hypertensive patients. While both agents are third-gener...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Barnidipine Hydrochloride and Amlodipine , focusing on their impact on endothelial function in hypertensive patients. While both agents are third-generation dihydropyridine calcium channel blockers (CCBs) that effectively lower blood pressure, they exhibit distinct lipophilic profiles and mechanistic pathways regarding endothelial nitric oxide synthase (eNOS) coupling and oxidative stress reduction.

Verdict: Amlodipine remains the gold standard for established endothelial protection via specific PKC-mediated eNOS phosphorylation. However, Barnidipine offers a compelling alternative, particularly for patients requiring high lipophilicity for sustained renal/mesenteric vasodilation and those prone to Amlodipine-induced edema.

Mechanistic Divergence: Lipophilicity & NO Bioavailability

The primary differentiator between these two agents lies in their interaction with the lipid bilayer of the endothelial membrane.

Amlodipine: The Charged Interaction

Amlodipine is amphiphilic. It interacts with the membrane surface and approaches the L-type calcium channel from the extracellular interface. Its endothelial protection is largely driven by:

  • Kinetic Profile: Long half-life (~35-50 hours) ensuring stable 24-hour coverage.

  • eNOS Activation: It stimulates NO release by altering the phosphorylation of eNOS at Ser1177 (activation) and Thr495 (inhibition) via a Protein Kinase C (PKC)-dependent pathway, independent of calcium channel blockade.[1]

Barnidipine: The Lipophilic Reservoir

Barnidipine is highly lipophilic.[2] It partitions deeply into the phospholipid bilayer, creating a "membrane reservoir."

  • Sustained Release: The drug is released slowly from the lipid membrane to the channel, minimizing sudden vasodilation and reflex sympathetic activation (tachycardia), which is detrimental to endothelial shear stress.

  • Antioxidant Shielding: Barnidipine has been shown to reduce Malondialdehyde (MDA) levels—a marker of lipid peroxidation—thereby preserving NO bioavailability by preventing its degradation into peroxynitrite.

Diagram 1: Molecular Pathways of Endothelial Protection

The following diagram illustrates the parallel yet distinct pathways by which both drugs improve Flow-Mediated Dilation (FMD).

EndothelialPathways cluster_0 Drug Properties Amlodipine Amlodipine (Amphiphilic) Membrane Endothelial Lipid Bilayer Amlodipine->Membrane Surface Interaction PKC PKC Pathway Activation Amlodipine->PKC Direct Effect Barnidipine Barnidipine (Highly Lipophilic) Barnidipine->Membrane Deep Partitioning ROS ROS / Oxidative Stress (Superoxide) Barnidipine->ROS Scavenging/Reduction L_Channel L-Type Ca2+ Channel Blockade Membrane->L_Channel Sustained Block NO Nitric Oxide (NO) Bioavailability L_Channel->NO Shear Stress Modulation eNOS eNOS Phosphorylation (Ser1177) PKC->eNOS Phosphorylation ROS->NO Degradation (Inhibited) eNOS->NO Synthesis FMD Improved Flow-Mediated Dilation (FMD) NO->FMD Vasorelaxation

Caption: Comparative molecular mechanisms showing Amlodipine's PKC-mediated eNOS activation versus Barnidipine's lipophilic antioxidant preservation of Nitric Oxide.

Comparative Efficacy Analysis

The following data synthesizes findings from key clinical trials (e.g., Malacco et al., Esen et al.) comparing these agents in hypertensive cohorts.[1][3][4][5][6][7][8][9][10]

FeatureAmlodipine (5-10 mg)Barnidipine (10-20 mg)Clinical Implication
Lipophilicity (Log P) ~3.0> 5.0Barnidipine has slower onset, potentially less reflex tachycardia.
FMD Improvement +15% to +25% (Baseline vs 12 wks)+12% to +20% (Baseline vs 12 wks)Both significantly restore endothelial function; Amlodipine has stronger evidence for direct eNOS stimulation.
Oxidative Stress (MDA) Moderate ReductionSignificant ReductionBarnidipine may offer superior protection in high-oxidative stress environments (e.g., smokers, diabetics).
Trough-to-Peak Ratio 0.65 - 0.80> 0.80Barnidipine provides very consistent 24h BP control, reducing shear stress variability.
Side Effects (Edema) Common (dose-dependent)Less FrequentBarnidipine is a viable switch for patients developing pedal edema on Amlodipine.

Experimental Protocols

To objectively validate the endothelial effects of these drugs, researchers must employ a rigorous, self-validating workflow. The Flow-Mediated Dilation (FMD) assay is the non-invasive gold standard.

Protocol: High-Resolution Brachial FMD

Objective: Quantify NO-dependent vasodilation before and after drug administration.

  • Patient Prep: Fasting >8 hours; no vasoactive meds >24 hours; supine rest for 15 mins in a temperature-controlled room (22°C).

  • Baseline Scan: Use a high-frequency linear ultrasound probe (7-12 MHz). Capture longitudinal image of the brachial artery. Measure baseline diameter (

    
    ) at end-diastole (R-wave).
    
  • Ischemia Induction: Inflate pneumatic cuff on the forearm (distal to probe) to >200 mmHg (or 50 mmHg > SBP) for exactly 5 minutes .

  • Reactive Hyperemia: Deflate cuff rapidly. Shear stress peaks immediately.

  • Post-Deflation Scan: Continuously record arterial diameter for 3 minutes. Peak dilation usually occurs 60-90 seconds post-deflation (

    
    ).
    
  • Calculation:

    
    
    
  • Validation (Control): Administer sublingual nitroglycerin (0.4 mg) after a rest period to test endothelium-independent dilation (smooth muscle function). This confirms that changes are endothelial, not muscular.

Biochemical Validation (Biomarkers)
  • Nitric Oxide (NO): Direct measurement is difficult due to volatility. Measure stable metabolites Nitrite/Nitrate (NOx) using the Griess reaction or chemiluminescence.

  • Oxidative Stress: Measure Malondialdehyde (MDA) via TBARS assay or 8-isoprostane via ELISA.

Diagram 2: Experimental Workflow for Comparative Study

This workflow ensures data integrity when comparing Barnidipine vs. Amlodipine.

FMDProtocol cluster_enrollment Phase 1: Enrollment cluster_intervention Phase 2: Randomized Treatment (12 Weeks) cluster_measure Phase 3: Endpoints Screening Hypertensive Patients (SBP >140 mmHg) Washout 2-Week Washout (Placebo) Screening->Washout Rand Randomization Washout->Rand Arm_A Arm A: Amlodipine (5-10 mg/day) Rand->Arm_A Arm_B Arm B: Barnidipine (10-20 mg/day) Rand->Arm_B FMD_Meas Brachial Artery FMD (Ultrasound) Arm_A->FMD_Meas Arm_B->FMD_Meas Biomarkers Serum Analysis (NOx, MDA, hs-CRP) FMD_Meas->Biomarkers Correlation Analysis

Caption: Randomized comparative workflow including washout, parallel treatment arms, and dual-endpoint validation (Imaging + Biomarkers).

Critical Appraisal & Limitations

When interpreting data comparing these two agents, researchers must account for:

  • Dose Equivalency: Amlodipine 5mg is roughly equipotent to Barnidipine 10mg regarding BP lowering. Comparisons must use equipotent doses to isolate endothelial effects from hemodynamic unloading.

  • Time-to-Peak: Amlodipine reaches peak plasma concentration (

    
    ) in 6-12 hours; Barnidipine's modified release formulations may vary. FMD measurements should be timed to "trough" levels (24h post-dose) to prove sustained endothelial protection.
    
  • Patient Heterogeneity: Endothelial dysfunction varies by comorbidity. Diabetic patients may respond better to the high lipophilicity/antioxidant profile of Barnidipine, whereas patients with pure essential hypertension may show equal benefit from Amlodipine.

References

  • Malacco, E., et al. (2004). Efficacy and tolerability of barnidipine hydrochloride in patients with essential hypertension: a comparison with amlodipine.[6][10] Clinical Drug Investigation.[6]

  • Berkels, R., et al. (2004). Amlodipine increases endothelial nitric oxide by dual mechanisms.[1][11] Pharmacology.[1][2][3][6][7][8][10][11][12][13]

  • Esen, F., et al. (2011). Effects of barnidipine in comparison with hydrochlorothiazide on endothelial function, as assessed by flow mediated vasodilatation in hypertensive patients. Blood Pressure.[1][2][3][4][6][7][8][10][12][13][14]

  • Mason, R.P., et al. (2002). Antioxidant properties of calcium channel blockers: molecular mechanisms and clinical implications. Journal of Clinical Hypertension.

  • Van Zwieten, P.A. (1998).[12] The pharmacological properties of lipophilic calcium antagonists.[2][12] Blood Pressure Supplement.[2][7][12]

Sources

Comparative

A Comparative Guide for Drug Development Professionals: Barnidipine Hydrochloride vs. Benazepril for Renal Parenchymal Hypertension

This guide provides an in-depth, objective comparison of barnidipine hydrochloride and benazepril for the treatment of renal parenchymal hypertension. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of barnidipine hydrochloride and benazepril for the treatment of renal parenchymal hypertension. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform preclinical and clinical research strategies.

Introduction: The Challenge of Renal Parenchymal Hypertension

Renal parenchymal hypertension stems from damage to the kidney tissue itself, leading to a complex pathophysiology involving both volume expansion and activation of the renin-angiotensin-aldosterone system (RAAS). Effective therapeutic intervention, therefore, requires not only blood pressure control but also mitigation of the underlying renal injury. This guide evaluates two distinct pharmacological approaches: the calcium channel blocker (CCB) barnidipine hydrochloride and the angiotensin-converting enzyme (ACE) inhibitor benazepril.

Mechanisms of Action: Two Distinct Approaches to Blood Pressure Control and Renal Protection

The divergent mechanisms of action of barnidipine and benazepril underpin their differing profiles in the management of renal parenchymal hypertension.

Barnidipine Hydrochloride: A Vasoselective Calcium Channel Blocker

Barnidipine is a dihydropyridine L-type calcium channel blocker with high selectivity for vascular smooth muscle.[1][2] Its primary mechanism involves inhibiting the influx of calcium ions into these cells, leading to vasodilation and a reduction in peripheral vascular resistance.[2] Preclinical studies suggest that barnidipine may also promote renal vasodilation, potentially increasing renal blood flow and exerting a diuretic effect.[3]

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SystemicEffects Systemic Effects L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx Contraction Smooth Muscle Contraction Ca2+ Influx->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Reduced Peripheral Resistance Reduced Peripheral Resistance Barnidipine Barnidipine Barnidipine->L-type Ca2+ Channel Blocks Lowered Blood Pressure Lowered Blood Pressure Reduced Peripheral Resistance->Lowered Blood Pressure

Caption: Mechanism of action of Barnidipine Hydrochloride.

Benazepril: An Inhibitor of the Renin-Angiotensin-Aldosterone System

Benazepril is a prodrug that is hydrolyzed to its active metabolite, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II.[4] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, benazepril leads to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity.[4]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_SystemicEffects Systemic Effects Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion ACE Angiotensin-Converting Enzyme (ACE) Benazepril Benazepril Benazepril->ACE Inhibits Renin Renin Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure

Caption: Mechanism of action of Benazepril.

Head-to-Head Clinical Trial in Renal Parenchymal Hypertension

A key open-label, randomized, controlled, 4-week comparative clinical trial provides direct insights into the clinical performance of barnidipine versus benazepril in Chinese patients with renal parenchymal hypertension.[5][6]

Experimental Protocol:

  • Participants: 85 patients with renal parenchymal hypertension (diastolic blood pressure 95-110 mmHg).[5][6]

  • Intervention:

    • Barnidipine group (n=43): 10 mg orally daily.[5][6]

    • Benazepril group (n=42): 10 mg orally daily.[5][6]

  • Dose Titration: If diastolic blood pressure remained >90 mmHg after 2 weeks, the dose was increased to 15 mg for barnidipine or 20 mg for benazepril.[5][6]

  • Primary Outcome: Change in sitting systolic and diastolic blood pressure from baseline.[5][6]

Key Findings:

ParameterBarnidipine GroupBenazepril Groupp-value
Baseline Systolic BP (mmHg) 163.5 ± 14.2161.9 ± 13.8NS
End-of-Study Systolic BP (mmHg) 142.3 ± 13.5139.5 ± 12.9NS
Change in Systolic BP (mmHg) -21.2 ± 15.1-22.4 ± 14.3NS
Baseline Diastolic BP (mmHg) 101.2 ± 5.4100.8 ± 5.1NS
End-of-Study Diastolic BP (mmHg) 88.7 ± 7.985.1 ± 7.3<0.05
Change in Diastolic BP (mmHg) -12.5 ± 8.7-15.7 ± 7.9<0.05

Data adapted from Chen et al., 2006.[5][6]

Both treatments significantly reduced systolic and diastolic blood pressure from baseline.[5][6] However, the reduction in diastolic blood pressure was significantly greater with benazepril.[5][6] There was no significant difference in the incidence of adverse events between the two groups.[5][6]

Renal-Specific Effects: A Deeper Dive

Beyond systemic blood pressure control, the impact of these agents on renal hemodynamics and proteinuria is of paramount importance in managing renal parenchymal hypertension.

Benazepril: Established Renoprotection

Extensive clinical evidence supports the renoprotective effects of benazepril, which appear to extend beyond its blood pressure-lowering capabilities. In a landmark study of patients with advanced chronic renal insufficiency (serum creatinine 3.1 to 5.0 mg/dL), benazepril was associated with a 43% reduction in the risk of the primary composite endpoint (doubling of serum creatinine, end-stage renal disease, or death) compared to placebo.[4] Notably, this benefit was not solely attributable to blood pressure control.[4] Furthermore, benazepril therapy led to a 52% reduction in proteinuria and a 23% reduction in the rate of decline in renal function.[4]

Barnidipine: Emerging Evidence of Renal Benefits

While direct clinical evidence for barnidipine's antiproteinuric effects in renal parenchymal hypertension is less established, preclinical and indirect clinical data suggest a potential for renal protection. Animal studies have demonstrated that barnidipine can increase renal blood flow and has a diuretic effect.[3]

Furthermore, studies on benidipine, a structurally similar dihydropyridine calcium channel blocker with both L- and T-type calcium channel blocking activity, have shown superiority over the L-type specific amlodipine in reducing proteinuria in patients with chronic kidney disease.[7][8][9] This suggests that the pharmacological profile of certain dihydropyridines may confer specific renal advantages. A study in hypertensive patients with chronic kidney disease (stages 3-5) already on angiotensin receptor blockers (ARBs) found that the addition of benidipine resulted in a greater reduction in the urinary protein to creatinine ratio compared to the addition of amlodipine.[8]

Safety and Tolerability

In the head-to-head comparison, both barnidipine and benazepril were well-tolerated, with no significant difference in the overall incidence of adverse events.[5][6]

Barnidipine: As a dihydropyridine calcium channel blocker, potential side effects include headache, flushing, and peripheral edema.[10]

Benazepril: ACE inhibitors as a class are associated with a characteristic dry cough.[11] Less common but more serious potential side effects include angioedema and hyperkalemia.[11]

Conclusion for the Drug Development Professional

Both barnidipine hydrochloride and benazepril are effective antihypertensive agents in the context of renal parenchymal hypertension. The choice between these two classes of drugs, or their potential combination, presents distinct opportunities for therapeutic development.

  • Benazepril stands out for its well-documented, robust renoprotective effects, including a significant reduction in proteinuria and slowing of renal disease progression, which are at least partially independent of its blood pressure-lowering effects. This makes it a compelling foundational therapy for this patient population.

  • Barnidipine offers effective blood pressure control with a favorable side-effect profile. While direct clinical evidence for its antiproteinuric effects is still emerging, preclinical data and findings from structurally similar compounds suggest a potential for beneficial renal hemodynamic effects. Further clinical investigation into barnidipine's direct effects on proteinuria and glomerular filtration rate in patients with renal parenchymal hypertension is warranted to fully elucidate its role in renal protection.

Future research could explore the potential synergistic effects of combining a vasoselective calcium channel blocker like barnidipine with an ACE inhibitor like benazepril to target both systemic blood pressure and intra-renal hemodynamics for optimal renal protection.

References

  • What is the mechanism of Barnidipine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Abe, M., Okada, K., Maruyama, N., Matsumoto, S., Maruyama, T., Fujita, T., Matsumoto, K., & Soma, M. (2010). Comparative effects of benidipine and amlodipine on proteinuria, urinary 8-OHdG, urinary L-FABP, and inflammatory and atherosclerosis markers in early-stage chronic kidney disease. Hypertension Research, 33(2), 118-124. Retrieved from [Link]

  • Abe, M., Okada, K., Maruyama, N., Matsumoto, S., Maruyama, T., Fujita, T., Matsumoto, K., & Soma, M. (2009). Comparison of the antiproteinuric effects of the calcium channel blockers benidipine and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease. Hypertension Research, 32(4), 270-275. Retrieved from [Link]

  • Jain, D., Singh, A., & Singh, R. K. (2023). Comparison of the Effect of Benidipine and Amlodipine on Clinical and Biochemical Parameters in Chronic Kidney Disease with Hypertension and Proteinuria. Journal of the Association of Physicians of India, 71(11), 59-63.
  • Lee, S. H., Kim, Y. K., Kim, J. S., Park, S. J., & Hong, T. J. (1997). Clinical Trial of Barnidipine HCl in Patients with Renal Parenchymal Hypertension. The Korean Journal of Nephrology, 16(1), 74-80.
  • Antihypertensive efficacy and tolerability of barnidipine hydrochloride in patients with renal parenchymal hypertension. (2025, August 8). ResearchGate. Retrieved from [Link]

  • What is Barnidipine Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Chen, X., Zheng, F., Chen, P., Tang, L., Wei, R., Yu, Y., Su, Y., Kikkawa, T., & Yamamoto, M. (2006). An open-label, randomized, controlled, 4-week comparative clinical trial of barnidipine hydrochloride, a calcium-channel blocker, and benazepril, an angiotensin-converting enzyme inhibitor, in Chinese patients with renal parenchymal hypertension. Journal of International Medical Research, 34(2), 121-128. Retrieved from [Link]

  • Kim-Mitsuyama, S., & Ogawa, H. (2018). Calcium channel blocker in patients with chronic kidney disease. Hypertension Research, 41(8), 563-570. Retrieved from [Link]

  • Janssen, B. J., van der Kam, K. L., & Smits, J. F. (2001). Preferential renal and mesenteric vasodilation induced by barnidipine and amlodipine in spontaneously hypertensive rats. Naunyn-Schmiedeberg's archives of pharmacology, 364(5), 414–421. Retrieved from [Link]

  • Chen, X., Zheng, F., Chen, P., Tang, L., Wei, R., Yu, Y., Su, Y., Kikkawa, T., & Yamamoto, M. (2006). An Open-label, Randomized, Controlled, 4-week Comparative Clinical Trial of Barnidipine Hydrochloride, a Calcium-channel Blocker, and Benazepril, an Angiotensin-converting Enzyme Inhibitor, in Chinese Patients with Renal Parenchymal Hypertension. Semantic Scholar. Retrieved from [Link]

  • Hoshino, J., Fujii, T., & Ubara, Y. (2015). Comparative Effect of Calcium Channel Blockers on Glomerular Function in Hypertensive Patients with Diabetes Mellitus. Drugs in R&D, 15(3), 265-271.
  • James, J., Jayakumar, D., & Sankaran, G. (2021). COMPARISON OF ANTI-PROTEINURIC EFFECTS OF AMLODIPINE AND CILNIDIPINE AS AN ADD-ON DRUG TO BASELINE MEDICATION IN HYPERTENSIVE CH.
  • Ishii, A., Nishida, K., & Ohtsuka, M. (1995). Effect of barnidipine on blood flow to major organs and renal function in anaesthetized dogs and spontaneously hypertensive rats. Clinical and experimental pharmacology & physiology, 22(11), 835–840. Retrieved from [Link]

  • Hou, F. F., Zhang, X., Zhang, G. H., Xie, D., Chen, P. Y., Zhang, W. R., ... & Wang, H. Y. (2006). Efficacy and safety of benazepril for advanced chronic renal insufficiency. The New England journal of medicine, 354(2), 131-140. Retrieved from [Link]

  • Avoiding Cardiovascular Events Through Combination Therapy in Patients Living With Systolic Hypertension. (2005). ClinicalTrials.gov. Retrieved from [Link]

  • Benazepril plus amlodipine for hypertension is linked with better renal outcomes. (2010, February 22). The Doctor's Channel. Retrieved from [Link]

  • Bakris, G. L., Sarafidis, P. A., Weir, M. R., Dahlof, B., Pitt, B., Jamerson, K., ... & Weber, M. A. (2010). Renal outcomes with different fixed-dose combination therapies in patients with hypertension at high risk for cardiovascular events (ACCOMPLISH): a prespecified secondary analysis of a randomised controlled trial. The Lancet, 375(9721), 1173-1181.
  • Changes in estimated glomerular filtration rate between the two... (n.d.). ResearchGate. Retrieved from [Link]

  • Alp, I. K., Sahan-Firat, S., Akbas, H., Ertunc, M., Un, I., & Kanzik, I. (2015). Barnidipine ameliorates the vascular and renal injury in L-NAME-induced hypertensive rats. European journal of pharmacology, 764, 468–476. Retrieved from [Link]

  • Benazepril plus amlodipine slows progression of chronic kidney disease better than benazapril plus hydrochlorothiazide (ACCOMPLISH study). (2010, February 17). EurekAlert!. Retrieved from [Link]

  • Fujita, T., Ando, K., Nishimura, H., Ideura, H., Yasuda, G., & Kimura, K. (2009). Change of Glomerular Hemodynamics in Patients with Advanced Chronic Kidney Disease after Cilnidipine Therapy. The Open Urology & Nephrology Journal, 2, 58-62.
  • De Backer, T., & Lins, R. (2017). Barnidipine Real-Life Efficacy and Tolerability in Arterial Hypertension: Results from Younger and Older Patients in the BASIC-HT Study. The open cardiovascular medicine journal, 11, 120–133. Retrieved from [Link]

  • Bauer, J. H. (1987). Improved renal function during chronic lisinopril treatment in moderate to severe primary hypertension. Journal of cardiovascular pharmacology, 10 Suppl 7, S148–S150.
  • What are safe antihypertensive medications for patients with Impaired Renal Function undergoing dialysis? (2025, February 21). Dr.Oracle. Retrieved from [Link]

  • What is the recommended dosage of lisinopril for kidney protection? (n.d.). R Discovery. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.